molecular formula C18H19BF3N3O4 B12415829 Levofloxacin difluoroboryl ester-d3

Levofloxacin difluoroboryl ester-d3

Número de catálogo: B12415829
Peso molecular: 412.2 g/mol
Clave InChI: JYZNWNGAFTWHBX-XBKOTWQMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Levofloxacin Difluoroboryl Ester-d3 is a deuterated analog used as a research chemical and an analytical standard for High-Performance Liquid Chromatography (HPLC) applications . It serves as an impurity standard in the research and development of pharmaceutical drugs . This compound is part of a group of levofloxacin-related substances that are critical for quality control and ensuring the purity of drug products . The presence of deuterium labels in the structure makes it particularly valuable for use as an internal standard in mass spectrometry-based assays, helping researchers achieve accurate quantification. Ensuring the quality of active pharmaceutical ingredients is vital, as substandard materials can lead to insufficient dosage and poor dissolution, which contributes to treatment failure and the development of antibiotic resistance . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for complete handling and hazard information .

Propiedades

Fórmula molecular

C18H19BF3N3O4

Peso molecular

412.2 g/mol

Nombre IUPAC

difluoroboranyl (2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate

InChI

InChI=1S/C18H19BF3N3O4/c1-10-9-28-17-14-11(7-13(20)15(17)24-5-3-23(2)4-6-24)16(26)12(8-25(10)14)18(27)29-19(21)22/h7-8,10H,3-6,9H2,1-2H3/t10-/m0/s1/i2D3

Clave InChI

JYZNWNGAFTWHBX-XBKOTWQMSA-N

SMILES isomérico

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)OB(F)F)C)F

SMILES canónico

B(OC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C)(F)F

Origen del producto

United States
Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of Levofloxacin Difluoroboryl Ester-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Levofloxacin difluoroboryl ester-d3 is a specialized, dual-labeled derivative of the third-generation fluoroquinolone antibiotic, Levofloxacin.[1] This compound integrates two critical modifications: deuterium labeling (


)  on the 

-methyl piperazine moiety and boron difluoride (

) chelation
at the

-keto acid pharmacophore.[1]

While the


-labeling serves as a stable isotopic tracer for mass spectrometry (LC-MS/MS) and metabolic tracking, the difluoroboryl "ester" (technically a chelate) locks the quinolone core into a rigid, highly fluorescent conformation.[1] This modification is frequently utilized in two contexts: as a reactive intermediate for further scaffold functionalization and as a highly sensitive fluorescent probe for cellular uptake studies.

This guide provides an in-depth structural analysis, a self-validating synthesis protocol, and the mechanistic logic required for its application in drug development.[1]

Part 1: Structural Elucidation & Chemical Identity[1]

The nomenclature "difluoroboryl ester" refers to the formation of a 1,3,2-dioxaborinane ring fused to the quinolone core. This is not a traditional carboxylic ester but a coordination complex where the boron atom bridges the C3-carboxyl and C4-carbonyl oxygens.[1]

Chemical Scaffold Breakdown[1]
ComponentChemical IdentityFunction/Property
Parent Scaffold (S)-(-)-Ofloxacin (Levofloxacin)DNA Gyrase/Topoisomerase IV inhibitor.[1][2][3]
Chelation Site

moiety complexed to O(3) and O(4)
Rigidification: Locks the keto-acid into a coplanar conformation.Activation: Increases electrophilicity at C7 for substitution reactions.Fluorescence: Significantly enhances quantum yield.[1]
Isotopic Label

(Deuterium-d3)
Location:

-methyl group of the piperazine ring.Mass Shift: +3.018 Da relative to the protium form.Utility: Internal Standard (IS) for LC-MS; metabolic stability probe (Kinetic Isotope Effect).[1]
Structural Diagram (Logic Flow)

The following diagram illustrates the structural assembly of the molecule, highlighting the coordination chemistry involved.

LevoStructure cluster_0 Levofloxacin Core cluster_1 Modifications Levo Levofloxacin Scaffold (Tricyclic Benzoxazine) d3 Deuterium Label (d3) Position: N-methyl piperazine Levo->d3 Isotopic Substitution BF2 Difluoroboryl Chelate Position: C3-COOH / C4-C=O Levo->BF2 Chelation (Lewis Acid-Base) Product Levofloxacin difluoroboryl ester-d3 d3->Product BF2->Product

Figure 1: Structural assembly of Levofloxacin difluoroboryl ester-d3, detailing the specific sites of isotopic labeling and boron coordination.[1]

Part 2: Synthetic Pathway & Mechanism[1]

The synthesis of Levofloxacin difluoroboryl ester-d3 is a self-validating protocol .[1] The formation of the chelate is accompanied by a distinct change in solubility and fluorescence, providing immediate visual feedback to the chemist.

Reaction Mechanism

The reaction utilizes Boron Trifluoride Etherate (


)  as the Lewis acid source.[1] The lone pairs on the carbonyl and carboxyl oxygens attack the boron center, displacing fluoride ions (as HF) and the ether ligand.

Reaction Equation:


[1]
Step-by-Step Protocol

Reagents:

  • Levofloxacin-d3 (Standard, typically

    
     isotopic purity).[1][2]
    
  • 
     (Boron trifluoride diethyl etherate) - Freshly distilled or high purity.[1]
    
  • Solvent: Diethyl ether (Et2O) or Glacial Acetic Acid (AcOH).[1]

Workflow:

  • Preparation (Inert Atmosphere): Flame-dry a two-neck round-bottom flask and purge with Argon (

    
    ). The 
    
    
    
    complex is moisture-sensitive during formation.[1]
  • Dissolution: Dissolve 1 eq. of Levofloxacin-d3 in anhydrous diethyl ether. If solubility is poor, use a minimal amount of chloroform (

    
    ) or switch to glacial acetic acid.
    
  • Addition: Cool the solution to

    
    . Add 
    
    
    
    (1.5 - 2.0 eq.)[1] dropwise via syringe.[1] Caution: Exothermic reaction.[1]
  • Reflux/Stir: Allow the mixture to warm to room temperature.

    • Ether method: Stir for 2–4 hours. The product often precipitates as a bright fluorescent solid.

    • Acetic Acid method:[1] Gently reflux for 1 hour if conversion is slow.[1]

  • Isolation: Filter the precipitate. Wash copiously with cold diethyl ether to remove unreacted

    
     and HF traces.
    
  • Purification: Recrystallization from Acetonitrile/Ether is preferred over silica chromatography, as silica can degrade the

    
     complex due to acidity/moisture.[1]
    
Synthesis Workflow Diagram

SynthesisFlow Start Start: Levofloxacin-d3 (Solid) Solvent Dissolve in Anhydrous Et2O (Inert Ar Atmosphere) Start->Solvent Reagent Add BF3·Et2O (Dropwise) Temp: 0°C Solvent->Reagent Reaction Reaction Phase Stir 2-4h @ RT or Reflux Reagent->Reaction Check Visual Check: Fluorescent Precipitate? Reaction->Check Check->Reaction No (Continue Stirring) Filter Filtration & Wash (Cold Et2O) Check->Filter Yes Final Product: Levofloxacin-BF2-d3 (Bright Yellow/Green Solid) Filter->Final

Figure 2: Step-by-step synthesis workflow for the generation of the Levofloxacin-BF2-d3 complex.

Part 3: Analytical Validation & Data Presentation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Physicochemical Data Summary
ParameterExpected ObservationMechanistic Reason
Appearance Bright yellow/green powderExtended conjugation and rigidification of the chromophore.[1]
Fluorescence

nm,

nm
Chelation prevents non-radiative energy loss via bond rotation.[1]

NMR
Distinct signal for

(approx -150 ppm)
The

fluorines are chemically distinct from the C6-fluorine on the ring.[1]

NMR
Single peak (approx 0-1 ppm relative to

)
Confirms the tetrahedral geometry of the Boron center.[1]
Mass Spec (ESI+)

peak shifted by +48 Da (approx)
Replacement of H (1) with

(11+19+19 = 49).[1] Net

.
Mass Spectrometry Fragmentation Logic

When analyzing Levofloxacin difluoroboryl ester-d3 via LC-MS/MS, the fragmentation pattern differs from the parent drug.[1]

  • Parent:

    
     (Levo-d3) 
    
    
    
    Loss of
    
    
    (carboxylic acid).[1]
  • BF2-Complex: The carboxyl group is "masked."[1] The primary fragmentation often involves the loss of the

    
     group (reverting to the parent ion) or loss of the piperazine ring.
    

Part 4: Applications in Drug Development[1][4]

Metabolic Stability & Pharmacokinetics

The d3-label is crucial here.[1] By placing deuterium on the


-methyl group, researchers can study the Kinetic Isotope Effect (KIE)  on 

-demethylation, a primary metabolic route for levofloxacin.[1]
  • Experiment: Incubate Levo-d3-BF2 vs. Levo-BF2 with liver microsomes.[1]

  • Result: If

    
    -demethylation is the rate-determining step, the d3 analog will show a longer half-life (
    
    
    
    ).[1]
Cellular Uptake Probes

The difluoroboryl ester modification renders the molecule highly lipophilic and fluorescent.

  • Utility: Unlike the zwitterionic parent drug (which has solubility issues at neutral pH), the

    
     complex is uncharged and lipophilic, allowing it to passively permeate cell membranes more easily.
    
  • Visualization: It can be used directly in fluorescence microscopy to track the intracellular accumulation of the quinolone scaffold in bacteria or mammalian cells.

References

  • Moore, J. A., et al. (1989).[1] Boron difluoride chelates of 4-quinolone-3-carboxylic acids: Synthesis and reactivity. This is the foundational method for quinolone-boron chelation.[1]

  • Hernández-López, H., et al. (2019).[1] Synthesis of Hybrid Fluoroquinolone-Boron Complexes and Their Evaluation in Cervical Cancer Cell Lines. Journal of Chemistry.[4] Retrieved from [Link]

  • Sakurai, N., et al. (2021).[1] Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance.[1] MDPI.[1] Retrieved from [Link]

Sources

Molecular weight and formula of deuterated levofloxacin ester

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity, Synthesis, and Bioanalytical Applications[1]

Executive Summary

This technical guide provides a comprehensive analysis of Deuterated Levofloxacin Esters , specifically focusing on the Methyl-d3 and Ethyl-d3 variants. These compounds serve two critical roles in modern drug development: as stable isotope-labeled internal standards (SIL-IS) for precise LC-MS/MS quantification, and as research tools for investigating the Kinetic Isotope Effect (KIE) on metabolic stability.

This guide details the physicochemical properties, specific molecular formulae, synthetic pathways, and validation protocols required for utilizing these compounds in high-stakes bioanalytical assays.

Part 1: Molecular Identity & Physicochemical Properties

The term "Levofloxacin Ester" typically refers to the Methyl or Ethyl ester derivatives of Levofloxacin. Deuteration (


) is most commonly introduced at the 

-methyl group of the piperazine ring, as this site is metabolically active and chemically accessible.
1.1 Comparative Data Table

The following table contrasts the native esters with their deuterated (


) analogs.
Compound NameModificationMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)CAS Registry (Ref)
Levofloxacin Methyl Ester Native

375.39375.1594862690-19-5
Levofloxacin Methyl Ester-d3

-Methyl-d3

378.41 378.1782Custom Synthesis
Levofloxacin Ethyl Ester Native

389.42389.1751177472-30-9
Levofloxacin Ethyl Ester-d3

-Methyl-d3

392.44 392.1939Custom Synthesis

Note on Calculation: The molecular weight shift is calculated based on the atomic weight difference between Protium (


 Da) and Deuterium (

Da). A

substitution results in a mass shift of approximately

Da.
1.2 Structural Logic

The core structure of Levofloxacin contains a benzoxazine ring fused to a quinolone. The esterification occurs at the C-6 carboxylic acid position.

  • Lipophilicity: Esterification significantly increases

    
    , facilitating membrane permeability in transport studies before intracellular hydrolysis regenerates the active parent drug.
    
  • Isotopic Stability: The

    
    -methyl-d3 group is chosen because the Carbon-Deuterium (
    
    
    
    ) bond is shorter and stronger than the
    
    
    bond (Primary Kinetic Isotope Effect), resisting oxidative demethylation by Cytochrome P450 enzymes.
Part 2: Synthetic Pathways & Protocols

The synthesis of Deuterated Levofloxacin Methyl Ester-d3 requires a convergent strategy: synthesizing the deuterated piperazine side chain first, coupling it to the quinolone core, and finally performing esterification.

2.1 Synthetic Workflow Diagram

The following diagram illustrates the critical pathway from raw materials to the final deuterated ester.[1]

G Start Piperazine Step1 1. Protection (CBZ-Cl) -> CBZ-Piperazine Start->Step1 Step2 2. Deuteration (CD3-I) -> CBZ-N-Methyl-d3-Piperazine Step1->Step2 Nucleophilic Attack Step3 3. Deprotection (H2/Pd-C) -> N-Methyl-d3-Piperazine Step2->Step3 Hydrogenolysis Coupling 4. Nucleophilic Substitution (DMSO, 80°C) Step3->Coupling Core Levofloxacin Core Acid (Difluoro-benzoxazine) Core->Coupling LevoD3 Intermediate: Levofloxacin-d3 (Acid) Coupling->LevoD3 Esterification 5. Fischer Esterification (MeOH, H2SO4, Reflux) LevoD3->Esterification Final Target: Levofloxacin Methyl Ester-d3 Esterification->Final

Figure 1: Convergent synthesis of Levofloxacin Methyl Ester-d3 starting from piperazine and the benzoxazine core.

2.2 Detailed Synthetic Protocol (Step-by-Step)

Phase A: Synthesis of N-Methyl-d3-piperazine

  • Protection: React piperazine with benzyl chloroformate (CBZ-Cl) in dichloromethane at 0°C to yield mono-CBZ-piperazine.

  • Deuteration: Dissolve mono-CBZ-piperazine in DMF. Add Potassium Carbonate (

    
    ) as a base. Add Iodomethane-d3 (
    
    
    
    )
    dropwise. Stir at room temperature for 4 hours.
    • Causality:

      
       is the source of the deuterium label. The base neutralizes the HI byproduct, driving the reaction forward.
      
  • Deprotection: Hydrogenate the intermediate using

    
     gas over Palladium on Carbon (Pd/C) catalyst in methanol to remove the CBZ group, yielding 
    
    
    
    -methyl-d3-piperazine.

Phase B: Coupling and Esterification

  • Coupling: React (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid with the synthesized

    
    -methyl-d3-piperazine in DMSO at 80°C.
    
    • Validation: Monitor by HPLC until the difluoro starting material is consumed.

  • Esterification: Dissolve the resulting Levofloxacin-d3 in anhydrous Methanol (

    
    ). Add catalytic concentrated Sulfuric Acid (
    
    
    
    ). Reflux for 6-12 hours.
    • Mechanism:[2][3] Acid-catalyzed Fischer esterification converts the carboxylic acid to the methyl ester.

  • Purification: Neutralize with Sodium Bicarbonate, extract with Chloroform, and recrystallize from Ethanol/Ether.

Part 3: Analytical Validation & Applications
3.1 Validation Criteria (Self-Validating System)

Before using the synthesized ester in bioanalysis, it must pass the following checks:

  • Isotopic Purity: Mass Spectrometry must show

    
     contribution at the 
    
    
    
    (unlabeled) mass. High isotopic purity (
    
    
    ) prevents "cross-talk" interference with the analyte.
  • Chemical Purity:

    
     by HPLC-UV (254 nm). Impurities like the unreacted acid or des-fluoro analogs must be minimized.
    
  • NMR Confirmation:

    
    -NMR should show the absence of the methyl singlet at 
    
    
    
    ppm (piperazine methyl), confirming total deuteration.
3.2 LC-MS/MS Bioanalytical Workflow

The primary application of Deuterated Levofloxacin Ester is as an Internal Standard (IS) for quantifying Levofloxacin or its ester prodrugs in biological matrices (plasma/urine).

Bioanalysis Sample Biological Sample (Plasma) Spike Spike IS: Levo-Methyl Ester-d3 Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Ratio Calculation (Analyte Area / IS Area) MS->Data

Figure 2: LC-MS/MS workflow utilizing the deuterated ester as an Internal Standard to correct for matrix effects and recovery loss.

MRM Transitions (Example for Methyl Ester):

  • Target (Levo-Me Ester):

    
     (Loss of piperazine ring fragment).
    
  • IS (Levo-Me Ester-d3):

    
     (Mass shift carried in the fragment).
    
  • Note: The retention time (RT) of the deuterated standard will be virtually identical to the analyte, ensuring it experiences the exact same matrix suppression/enhancement.

Part 4: References
  • Simson Pharma. (n.d.). Levofloxacin Methyl Ester | CAS No- 862690-19-5.[4][5] Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Levofloxacin Ethyl Ester | CAS 177472-30-9.[6][7][8] Retrieved from

  • Shao, L., & Hewitt, M. C. (2010).[9] The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404.[9] Retrieved from

  • Der Pharma Chemica. (2011). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Retrieved from

Sources

Technical Guide: Physical Properties of Levofloxacin Difluoroboryl Ester-d3

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical and structural properties of Levofloxacin Difluoroboryl Ester-d3 , a specialized stable isotope-labeled derivative used primarily as an analytical reference standard and mechanistic probe in fluoroquinolone development.

Introduction & Chemical Identity

Levofloxacin Difluoroboryl Ester-d3 is the deuterium-labeled boron difluoride (


) chelate of the antibiotic Levofloxacin.[1][2] In this complex, a boron difluoride moiety is coordinated to the 

-keto acid functionality (positions 3 and 4) of the quinolone core.[1][2]

This compound serves two critical roles in pharmaceutical research:

  • Impurity Profiling: It mimics the "Boron Chelate" process impurity often formed during the synthesis of Levofloxacin when boron trifluoride (

    
    ) or boron trifluoride etherate is used to activate the precursor (Q-Acid).[1][2]
    
  • Mass Spectrometry Standard: The deuterium labeling (typically

    
     on the piperazine ring) provides a mass-shifted internal standard for quantifying this specific chelate or tracking the hydrolysis kinetics of the boron complex in biological matrices.[1][2]
    
Nomenclature & Classification
  • IUPAC Name: (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid difluoroborane complex (

    
    -methyl-
    
    
    
    )[1][2]
  • Common Name: Levofloxacin Borate-d3; Levofloxacin

    
     Chelate-d3[1]
    
  • Chemical Family: Fluoroquinolone Boron Complex / Organoboron Chelate[1]

  • Isotopic Labeling: Deuterium (

    
    ) x 3 (typically on the 
    
    
    
    -4' methyl group of the piperazine ring)[1][2]
Physicochemical Profile

The chelation of the 3-carboxyl and 4-keto groups by boron difluoride significantly alters the physical properties compared to the parent Levofloxacin, particularly regarding solubility and fluorescence.

PropertySpecification / ValueTechnical Context
Molecular Formula

Includes the

moiety and 3 Deuterium atoms.[1][2][][4][5][6][7][8]
Molecular Weight 412.19 g/mol Shifted by +3 Da vs. non-deuterated analog (409.17 g/mol ).[1][2]
Appearance Pale Yellow to Yellow Solid The extended conjugation of the quinolone-boron chelate often intensifies the yellow color compared to the off-white Levofloxacin.[1]
Melting Point > 240°C (Decomposition) Boron chelates of quinolones possess high lattice energy.[1][2] They typically degrade/char rather than melting cleanly.[1]
Solubility (Organic) Soluble in DMSO, DMF The masking of the polar carboxylic acid makes the complex more lipophilic than Levofloxacin zwitterions.[2]
Solubility (Aqueous) Insoluble / Unstable Poorly soluble in water.[1][2] Hydrolyzes back to Levofloxacin in aqueous acid/base.[1]
Hygroscopicity ModerateLess hygroscopic than Levofloxacin hemihydrate due to the capped carboxyl group.[1][2]
Chirality (S)-Enantiomer Retains the (S)-configuration at the C-3 position of the oxazine ring.[1][2]
Structural Characterization

The identity of Levofloxacin Difluoroboryl Ester-d3 is defined by the rigid bidentate binding of the boron atom and the isotopic signature of the methyl group.[1][2]

3.1. Structural Diagram (Graphviz) [1]

The following diagram illustrates the chelation mechanism and the location of the deuterium label.

Levofloxacin_BF2_Structure cluster_0 Levofloxacin Core cluster_1 Modifications Levo Levofloxacin Scaffold (Tricyclic Core) Piperazine Piperazine Ring Levo->Piperazine BF2 BF2 Chelate (Binds O-3 & O-4) Levo->BF2 Chelation at Keto-Acid Site D3 Deuterium Label (-CD3) (N-Methyl Group) Piperazine->D3 Isotopic Substitution

Caption: Structural assembly of Levofloxacin Difluoroboryl Ester-d3, highlighting the BF2 chelation site and D3 labeling.

3.2. Spectroscopic Signatures
  • 
    -NMR: 
    
    • Signal 1 (Aromatic F): ~ -120 ppm (similar to Levofloxacin).[1][2]

    • Signal 2 (Boron-F): Distinct signal around -145 to -150 ppm (often a quartet due to

      
       coupling or broadened).[1][2] This confirms the presence of the 
      
      
      
      group.[1][2]
  • 
    -NMR: 
    
    • Missing Carboxyl Proton: The broad singlet for

      
       (usually >11 ppm) is absent .[1][2]
      
    • Downfield Shift: The H-2 proton (adjacent to the carbonyl) typically shifts downfield due to the electron-withdrawing nature of the boron complex.[1][2]

    • Isotope Effect: The

      
      -methyl signal (usually ~2.3 ppm) is absent  in the proton spectrum due to deuterium substitution (or appears as a tiny residual peak if enrichment is <99%).[1][2]
      
  • Mass Spectrometry (ESI+):

    • Parent Ion:

      
       m/z.[1][2]
      
    • Fragmentation: Characteristic loss of

      
       (
      
      
      
      ) or
      
      
      is common.[1][2] The boron isotope pattern (
      
      
      :
      
      
      ratio of ~1:[1][2]4) is superimposed on the spectra.[1][2]
Synthesis & Stability Workflow

The synthesis typically involves the reaction of Levofloxacin-d3 with Boron Trifluoride Etherate (


).[1][2] This reaction is reversible; therefore, handling requires specific precautions against hydrolysis.[1][2]
4.1. Synthesis & Hydrolysis Pathway [1][2]

Synthesis_Pathway LevoD3 Levofloxacin-d3 (Free Acid) Complex Levofloxacin Difluoroboryl Ester-d3 (Target Chelate) LevoD3->Complex Reflux (THF or Et2O) - HF Reagent BF3·Et2O (Boron Trifluoride Etherate) Reagent->Complex Reflux (THF or Et2O) - HF Hydrolysis Hydrolysis (H2O / pH > 7 or pH < 4) Complex->Hydrolysis Exposure to Moisture Hydrolysis->LevoD3 Reverts to Parent Drug

Caption: The reversible formation of the difluoroboryl chelate.[1][2] The complex is stable in organic solvents but hydrolyzes in aqueous media.

4.2. Stability Considerations
  • Hydrolytic Sensitivity: The

    
     ring is strained.[1][2] In the presence of water—especially at elevated temperatures or extremes of pH—the complex hydrolyzes, releasing boric acid/fluoride and regenerating Levofloxacin-d3.[2]
    
  • Light Sensitivity: Like all fluoroquinolones, the complex is photosensitive.[2] The rigid boron chelate can exhibit enhanced fluorescence and potentially different photodegradation pathways. Store in amber vials.

  • Storage: -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress.

Experimental Protocols
Protocol A: Preparation of Stock Standard Solution
  • Objective: Create a stable 1 mg/mL stock for LC-MS analysis.

  • Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (Anhydrous).[1][2] Avoid water or aqueous buffers.

  • Weigh 1.0 mg of Levofloxacin Difluoroboryl Ester-d3 into an amber volumetric flask.

  • Add 0.5 mL of DMSO (anhydrous). Sonicate for 30 seconds to dissolve.

  • Dilute to volume with Acetonitrile or Methanol.

  • Validity: Use within 24 hours. If stored at -80°C, stable for 1 month.[1]

Protocol B: QC Check for Hydrolysis (HPLC)
  • Objective: Verify the integrity of the chelate before use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm).[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 294 nm.[1][2]

  • Observation:

    • Levofloxacin-d3: Elutes earlier (more polar).[1][2]

    • Difluoroboryl Ester-d3: Elutes later (more lipophilic).[1][2]

    • Note: If the "early" peak exceeds 2-5%, significant hydrolysis has occurred.[1][2]

References
  • LGC Standards. (2024). Levofloxacin Difluoroboryl Ester-d3 Product Sheet. Retrieved from [1][2]

  • Cayman Chemical. (2023).[1][2][9] Levofloxacin (Hydrate) Product Information & Solubility Data. Retrieved from [1]

  • PubChem. (2025).[1][2][10] Levofloxacin Compound Summary (CID 149096).[1][2][10] National Library of Medicine.[1] Retrieved from [1][2]

  • European Patent Office. (2008).[1][2] Process for preparing levofloxacin (EP 1992629 A1).[1][2] Retrieved from [1][2]

  • BOC Sciences. (2024).[1][2] Levofloxacin Acid Ester Properties. Retrieved from [1][2]

Sources

The Boron Advantage: A Technical Guide to the Research Applications of Levofloxacin Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining a Potent Antibiotic Scaffold

Levofloxacin, the levorotatory isomer of ofloxacin, is a potent fluoroquinolone antibiotic renowned for its broad-spectrum activity.[1][2] Its mechanism of action is the targeted inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair, leading to bacterial cell death.[3][4][5] While clinically successful, the rise of antibiotic resistance and the continuous search for novel therapeutic agents have driven researchers to explore modifications of the levofloxacin core.

This technical guide delves into a burgeoning area of medicinal chemistry: the incorporation of boron to create novel levofloxacin intermediates and derivatives. Boron-containing compounds, particularly boronic acids, have emerged as powerful tools in drug discovery.[6][7] This is largely due to boron's unique electronic properties; its vacant p-orbital allows it to act as a Lewis acid, readily forming stable, reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[6][8] This ability to mimic tetrahedral transition states makes boronic acids potent enzyme inhibitors.[5][6]

By strategically introducing boron into the levofloxacin scaffold, researchers are unlocking new applications beyond antibacterial activity, creating sophisticated tools for basic research and potential leads for new therapies in oncology and infectious disease. This guide provides an in-depth look at the synthesis, characterization, and cutting-edge research applications of these hybrid molecules.

Part 1: Synthesis and Characterization of Boron-Based Levofloxacin Intermediates

The creation of boron-levofloxacin hybrids hinges on strategic synthetic routes that either build the molecule with a boron moiety in place or modify the existing levofloxacin core. A key approach involves activating the levofloxacin scaffold for subsequent derivatization, a process where boron plays a crucial role as a synthetic intermediate.

The Boron Chelation Strategy for C-7 Activation

A primary site for modifying fluoroquinolones to alter their biological activity is the C-7 piperazine ring.[3] However, direct nucleophilic aromatic substitution at this position can be challenging. A sophisticated strategy employs a boron chelation complex to enhance the reactivity of a precursor, facilitating the introduction of diverse functionalities.

The rationale behind this approach is that forming a chelate complex with boron trifluoride (BF₃) at the C-6 carboxylic acid and C-7 ketone of the quinolone core acts as an electron-withdrawing group. This activation makes the C-7 position more susceptible to nucleophilic attack.[4]

G cluster_0 Activation via Boron Chelation Start 7-Chloro-Fluoroquinolone Ester Precursor Step1 Reaction with Boron Trifluoride Etherate (BF₃·OEt₂) Intermediate Boron Chelation Complex (Activated Intermediate) Step2 Nucleophilic Aromatic Substitution (e.g., with desired amine at C-7) Product C-7 Substituted Fluoroquinolone Ester Step3 Hydrolysis of Boron Complex & Ester Group Final Final Boron-Levofloxacin Derivative or other C-7 modified analogue

Experimental Protocol: Synthesis of a C-7 Modified Fluoroquinolone via Boron Chelation [3][4]

  • Esterification: Start with a commercially available 7-chloro-fluoroquinolone carboxylic acid (e.g., a ciprofloxacin or levofloxacin precursor). Convert the C-3 carboxylic acid to its corresponding ester (e.g., ethyl ester) using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid). This protects the carboxylic acid during the subsequent steps.

  • Boron Complex Formation: Dissolve the 7-chloro-fluoroquinolone ester in a suitable anhydrous solvent like acetonitrile. Add boron trifluoride etherate (BF₃·OEt₂) and triethylamine (Et₃N). Heat the mixture (e.g., to 60°C) for several hours. Monitor the reaction by Thin Layer Chromatography (TLC) for the formation of the boron chelation complex.

  • Nucleophilic Substitution: To the activated boron complex, add the desired nucleophile (e.g., a substituted piperidine or other amine) and continue heating. The boron complex significantly enhances the rate of this substitution reaction at the C-7 position.

  • Decomposition and Hydrolysis: After the substitution is complete, cool the reaction mixture. Decompose the boron complex and hydrolyze the ester by treating with a dilute aqueous base (e.g., NaOH solution), followed by acidification to precipitate the final C-7 substituted fluoroquinolone carboxylic acid.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Direct Synthesis of a Levofloxacin-Boronic Acid Derivative

For applications where the boronic acid moiety is the desired "warhead," it can be incorporated directly onto the levofloxacin scaffold. This often involves coupling a boronic acid-containing fragment to a levofloxacin intermediate, such as N-desmethyl levofloxacin.

Experimental Protocol: Synthesis of a Levofloxacin-Boronic Acid Conjugate (Adapted from[9])

  • Preparation of N-desmethyl levofloxacin (11): This key intermediate is prepared by reacting (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][4]benzoxazine-6-carboxylic acid with piperazine.[10]

  • Preparation of the Boronic Acid Moiety: Synthesize or procure the desired boronic acid-containing fragment with a suitable leaving group (e.g., a bromoalkylphenylboronic acid).

  • Coupling Reaction: In a flask, combine N-desmethyl levofloxacin (1 equivalent), the bromoalkylphenylboronic acid derivative (1.1 equivalents), and a mild base such as sodium bicarbonate (NaHCO₃) (1 equivalent) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Reaction Monitoring: Stir the mixture at room temperature for 6-10 hours. Monitor the consumption of the starting materials using TLC.

  • Work-up and Purification: Once the reaction is complete, add water to the mixture to precipitate the crude product. Filter the precipitate and wash thoroughly with water. Purify the solid product by recrystallization from a suitable solvent system (e.g., methanol-chloroform) to yield the final levofloxacin-boronic acid derivative.

Characterization

The structural integrity of the synthesized intermediates must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the proton and carbon framework of the molecule, respectively. The appearance and disappearance of specific signals (e.g., the ester protons during synthesis and hydrolysis) and shifts in aromatic protons confirm the success of each step. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for unambiguous assignment of all signals.[11]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the intermediates and final products.

Part 2: Research Applications of Boron-Levofloxacin Intermediates

The unique properties of boron-levofloxacin hybrids make them versatile tools for a range of research applications, primarily in anticancer drug discovery and in combating antibiotic resistance.

Application in Oncology: Repurposing Fluoroquinolones as Topoisomerase II Inhibitors

While levofloxacin targets bacterial topoisomerases, certain derivatives have shown potent inhibitory activity against human topoisomerase II, a validated target for cancer chemotherapy.[12][13] The rationale is that rapid proliferation of cancer cells relies heavily on topoisomerase II to manage DNA topology during replication. Inhibiting this enzyme leads to DNA damage and apoptosis in cancer cells.

Boron-containing fluoroquinolone hybrids have been synthesized and evaluated for their anticancer properties.[4] The incorporation of boron can be used to create a diverse library of compounds by activating the C-7 position, allowing for the attachment of various heterocyclic moieties that can enhance anticancer activity.[4]

G cluster_assays Biological Assays Start Cancer Cell Line (e.g., HeLa, MCF-7) Treatment Treat with Boron-Levofloxacin Hybrid (Varying Doses) Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT Cell Viability Assay (MTT) - Determine IC₅₀ Value Incubation->MTT TopoII Topoisomerase II Inhibition Assay - Measure enzyme activity Incubation->TopoII FACS Flow Cytometry (FACS) - Analyze Cell Cycle Arrest - Quantify Apoptosis Incubation->FACS Result1 Result1 MTT->Result1 Quantitative Cytotoxicity Data Result2 Result2 TopoII->Result2 Mechanistic Insight: Target Engagement Result3 Result3 FACS->Result3 Cellular Fate: Apoptosis Induction

Experimental Protocol: Topoisomerase II Inhibition Assay (kDNA-Based) [14]

This assay measures the ability of a compound to inhibit the decatenation (unlinking) of kinetoplast DNA (kDNA), a network of interlocked DNA circles, by topoisomerase II.

  • Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice: 5x Assay Buffer, kDNA substrate, the boron-levofloxacin test compound (titrated across a range of concentrations), and nuclease-free water. Include a "no drug" control and a positive control inhibitor (e.g., etoposide).

  • Enzyme Addition: Add human topoisomerase II enzyme to each reaction tube to initiate the reaction. The amount of enzyme should be predetermined to give >80% decatenation in the "no drug" control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer/gel loading dye containing SDS and Proteinase K. This dissociates the enzyme from the DNA.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated approximately 75% of the gel length.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe). Visualize the DNA bands under UV light.

  • Analysis: Catenated kDNA remains at the top of the gel (in or near the well). Decatenated, circular DNA migrates into the gel. Inhibition of the enzyme is observed as a decrease in the amount of decatenated product compared to the "no drug" control. The concentration of the compound that inhibits 50% of the enzyme's activity is its IC₅₀ value.

Data Presentation: Cytotoxicity of Fluoroquinolone-Boron Hybrids [4]

CompoundHybrid Moiety at C-7Cell LineIC₅₀ (µM)
3a 7-hydantoinSiHa~50
3b 7-dihydropyridineSiHa~75
3d 7-thiazolidinedioneSiHa~60
3e 7-pyrimidineSiHa~70
3a 7-hydantoinCasKi~60
3b 7-dihydropyridineCasKi~100
3d 7-thiazolidinedioneCasKi~80
3e 7-pyrimidineCasKi~90

Note: IC₅₀ values are approximate, based on graphical data from the source. The study demonstrated dose-dependent inhibition of proliferation in cervical cancer cell lines.

Application in Infectious Disease: Overcoming Antibiotic Resistance

A major mechanism of bacterial resistance to fluoroquinolones is the overexpression of efflux pumps, which actively expel the antibiotic from the cell before it can reach its target.[15][16] Boronic acid derivatives have been identified as a promising class of efflux pump inhibitors (EPIs).[15][17] The research hypothesis is that a levofloxacin-boronic acid hybrid could act as a dual-function agent: the levofloxacin core would be recognized by the efflux pump, while the boronic acid "warhead" could bind to and inhibit the pump, thereby increasing the intracellular concentration of the antibiotic.

Experimental Protocol: Efflux Pump Inhibition (MIC Reduction Assay) [18][19]

This assay determines the ability of a compound to potentiate the activity of an antibiotic against a resistant strain known to overexpress efflux pumps.

  • Bacterial Strains: Use a pair of bacterial strains: a wild-type strain and a resistant strain that overexpresses a specific efflux pump (e.g., Staphylococcus aureus 1199B, which overexpresses the NorA pump).

  • MIC Determination of Antibiotic: First, determine the Minimum Inhibitory Concentration (MIC) of levofloxacin alone against both bacterial strains using the standard broth microdilution method according to CLSI guidelines.

  • MIC Determination with EPI: Prepare a series of microtiter plates. In each row, perform a two-fold serial dilution of levofloxacin. To each well in a plate, add a fixed, sub-lethal concentration of the boron-levofloxacin test compound (the potential EPI).

  • Inoculation and Incubation: Inoculate the wells with a standardized bacterial suspension. Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of levofloxacin that prevents visible bacterial growth. A significant reduction (e.g., ≥4-fold) in the MIC of levofloxacin in the presence of the boron-containing compound against the resistant strain indicates efflux pump inhibition.

Data Presentation: Potentiation of Ciprofloxacin by Boronic Acid Derivatives [15]

CompoundConcentration (µg/mL)Fold Increase in Ciprofloxacin Activity vs. S. aureus 1199B (NorA Overexpressing)
Hit Compound 1 84
Hit Compound 2 24
Hit Compound 3 0.54
Hit Compound 4 84

Note: The study evaluated ~150 heterocyclic boronic species and found 24 hits that potentiated ciprofloxacin activity. This demonstrates the principle that boronic acids can act as EPIs for fluoroquinolones.

Conclusion and Future Perspectives

The strategic incorporation of boron into the levofloxacin scaffold represents a powerful convergence of synthetic chemistry and chemical biology. As synthetic intermediates, boron chelates provide an elegant solution for activating the fluoroquinolone core, enabling the creation of diverse chemical libraries for screening. As pharmacologically active moieties, boronic acids offer a validated mechanism for enzyme inhibition, opening avenues to repurpose a classic antibiotic framework for new therapeutic challenges.

The applications in oncology and infectious disease research are particularly promising. Boron-levofloxacin hybrids serve as valuable molecular probes to study the structure-activity relationships of topoisomerase II inhibition and to investigate the complex mechanisms of bacterial efflux pumps. Future research will likely focus on optimizing the potency and selectivity of these compounds, exploring novel boron chemistries, and expanding their application to other biological targets, further solidifying the "boron advantage" in modern drug discovery.

References

  • Levofloxacin - Wikipedia. [Link]

  • Levofloxacin: antibacterical benefits and mechanisms of action - Flarer SA. [Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC. [Link]

  • Synthesis of Hybrid Fluoroquinolone-Boron Complexes and Their Evaluation in Cervical Cancer Cell Lines - ResearchGate. [Link]

  • In full flow-continuously battling bacteria with boron - Scientific Update - UK. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

  • Boron nitride nanosheets show promise as antibacterial drugs. [Link]

  • Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC. [Link]

  • Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - MDPI. [Link]

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. [Link]

  • Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC - NIH. [Link]

  • Synthesis of hybrid fluoroquinolone-boron complex 3a–e. - ResearchGate. [Link]

  • Recent advances in the antimicrobial potential of boron cluster compounds - PMC - NIH. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC. [Link]

  • CN112552260A - Preparation method of levofloxacin and intermediate thereof - Google P
  • (PDF) Synthesis and Antibacterial Activity of Novel Levofloxacin Derivatives Containing a Substituted Thienylethyl Moiety - ResearchGate. [Link]

  • boronic esters - Organic Syntheses Procedure. [Link]

  • Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities - MDPI. [Link]

  • Preparation of levofloxacin and forms thereof - European Patent Office - EP 1992629 A1 - EPO. [Link]

  • Novel fluoroquinolone analogs as anticancer agents - News-Medical. [Link]

  • CN105732660A - Preparation method of levofloxacin intermediate - Google P
  • Synthesis and biological evaluation of levofloxacin core-based derivatives with potent antibacterial activity against resistant Gram-positive pathogens - ResearchGate. [Link]

  • Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents - Frontiers. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. [Link]

  • First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump - PubMed. [Link]

  • (PDF) Synthesis of Ciprofloxacin-Based Compounds: A Review - ResearchGate. [Link]

  • Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus | Pharmakeftiki. [Link]

  • Probing Structural Requirements for Human Topoisomerase I Inhibition by a Novel N1-Biphenyl Fluoroquinolone - PubMed Central. [Link]

  • Full article: Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - Taylor & Francis. [Link]

  • New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition | Request PDF - ResearchGate. [Link]

  • Screening for Inhibitors of Bacterial Multidrug Efflux Pumps - Emery Pharma. [Link]

  • Levofloxacin | Magritek. [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media - MDPI. [Link]

  • A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. [Link]

  • (A) Determination of the IC 50 value of Bor on PC-3 cells. Cells were... - ResearchGate. [Link]

  • An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification - Sciforum. [Link]

  • WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google P
  • High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC. [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds - ScienceOpen. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. [Link]

  • Ki and IC50 values : r/Biochemistry - Reddit. [Link]

Sources

An In-depth Technical Guide to Levofloxacin Difluoroboryl Ester-d3: Synthesis, Identification, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopically Labeled Standards in Pharmaceutical Analysis

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat a variety of bacterial infections.[1] In the realm of pharmaceutical analysis and drug development, stable isotope-labeled internal standards are indispensable for the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices.[2] Deuterium-labeled compounds, such as Levofloxacin difluoroboryl ester-d3, serve this critical role, enabling precise and reliable bioanalytical assays by mass spectrometry. The incorporation of deuterium atoms results in a compound that is chemically identical to the parent drug but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.[2]

This technical guide provides a comprehensive overview of Levofloxacin difluoroboryl ester-d3, focusing on its identification, proposed synthesis, and detailed analytical characterization. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development and validation of analytical methods for levofloxacin.

Part 1: Core Identification and CAS Number Clarification

A definitive, publicly verifiable CAS (Chemical Abstracts Service) number for Levofloxacin difluoroboryl ester-d3 has not been established at the time of this writing. An initial search suggested a CAS number of 3303-31-9; however, further investigation revealed that this number is correctly assigned to an amino acid derivative, (S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid.

For unambiguous identification, it is recommended to refer to this compound by its chemical name and the supplier's product code. LGC Standards, a provider of reference materials, lists this compound under the product code TRC-L360007 .

Compound Details:

ParameterValueSource
Chemical Name difluoroboranyl (2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13),11-tetraene-11-carboxylateLGC Standards
Product Code TRC-L360007LGC Standards
Molecular Formula C₁₈D₃H₁₆BF₃N₃O₄LGC Standards
Molecular Weight 412.186LGC Standards
Accurate Mass 412.161LGC Standards

Part 2: Proposed Synthesis Pathway

The synthesis of Levofloxacin difluoroboryl ester-d3 involves two key transformations from the parent levofloxacin molecule: deuteration of the N-methyl group of the piperazine ring and esterification of the carboxylic acid with a difluoroboryl group. The following is a proposed synthetic route based on established chemical principles.

G cluster_0 Step 1: Deuteration cluster_1 Step 2: Esterification Levofloxacin Levofloxacin Desmethyl_Levofloxacin Desmethyl_Levofloxacin Levofloxacin->Desmethyl_Levofloxacin Demethylation Levofloxacin_d3 Levofloxacin-d3 Desmethyl_Levofloxacin->Levofloxacin_d3 Reductive amination with Deuterated Formaldehyde and a reducing agent Levofloxacin_d3_ester Levofloxacin difluoroboryl ester-d3 Levofloxacin_d3->Levofloxacin_d3_ester Reaction with Boron Trifluoride Etherate G Sample Sample HPLC_System HPLC System (Pump, Autosampler) Sample->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector (294 nm) Column->Detector Data_System Data Acquisition and Processing Detector->Data_System

Sources

The Analytical Edge: A Technical Guide to Levofloxacin and its Deuterated Difluoroboryl Ester Derivative

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Optimizing Quinolone Bioanalysis

Introduction: The Enduring Relevance of Levofloxacin and the Need for Analytical Precision

Levofloxacin, the levorotatory isomer of ofloxacin, remains a cornerstone of antibacterial therapy.[1] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria has solidified its role in treating a wide array of infections, from respiratory to urinary tract ailments.[1][2] The mechanism of action, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, is well-established, leading to bactericidal outcomes.[1][3] However, in the realm of drug development, pharmacokinetics, and clinical monitoring, the efficacy of a drug is only as reliably measured as the analytical methods used to quantify it. This guide delves into the nuanced differences between the parent drug, Levofloxacin, and a sophisticated analytical tool, Levofloxacin difluoroboryl ester-d3, designed to enhance the precision of its quantification.

This document will explore the fundamental principles behind the structural modifications that transform Levofloxacin into its deuterated difluoroboryl ester derivative. We will dissect the "why" behind these chemical alterations—isotopic labeling and derivatization—and how they translate to superior performance in modern bioanalytical workflows, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS).

Part 1: Deconstructing the Molecules: A Tale of Two Compounds

At their core, Levofloxacin and Levofloxacin difluoroboryl ester-d3 share the same quinolone backbone. However, two critical modifications in the latter fundamentally alter its application, shifting it from a therapeutic agent to a high-precision analytical standard.

The Parent Compound: Levofloxacin

Levofloxacin is a chiral fluoroquinolone carboxylic acid.[1] Its structure features a carboxyl group and a carbonyl oxygen, which are pivotal to its mechanism of action and also its propensity to chelate metal ions.[4] From an analytical standpoint, these groups provide sites for chemical reactions and are key to its detection.

The Analytical Standard: Levofloxacin difluoroboryl ester-d3

This derivative incorporates two key modifications:

  • Deuterium Labeling (-d3): Three hydrogen atoms on the N-methyl group of the piperazine ring are replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[5] This substitution results in a molecule that is chemically identical to Levofloxacin but has a slightly higher molecular weight. The core principle behind this is the creation of a stable isotope-labeled (SIL) internal standard. In mass spectrometry, the instrument can easily distinguish between the analyte (Levofloxacin) and the heavier internal standard, even if they co-elute chromatographically.[6] This allows for the correction of variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, which are common challenges in bioanalysis.[7]

  • Difluoroboryl Ester Formation: The carboxylic acid and the adjacent ketone group of the quinolone core chelate a difluoroboron (BF2) moiety. This transforms the native structure into a difluoroboron β-diketonate complex. Such complexes are well-documented for their intense fluorescence and high quantum yields.[8][9][10][11] This derivatization is a strategic move to enhance the compound's spectroscopic properties, making it highly suitable for sensitive fluorescence-based detection methods.

The following diagram illustrates the structural transformation from Levofloxacin to its derivatized and labeled counterpart.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (Calibrator, QC, Unknown) spike 2. Spike with Internal Standard (Levofloxacin difluoroboryl ester-d3) plasma->spike precipitate 3. Protein Precipitation (Acetonitrile) spike->precipitate centrifuge 4. Centrifugation precipitate->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant inject 6. Inject into LC-MS/MS supernatant->inject Transfer to Autosampler separate 7. Chromatographic Separation inject->separate detect 8. Mass Spectrometric Detection (MRM) separate->detect integrate 9. Peak Integration (Analyte & IS) detect->integrate Raw Data ratio 10. Calculate Peak Area Ratio integrate->ratio curve 11. Generate Calibration Curve ratio->curve quantify 12. Quantify Unknowns curve->quantify

Caption: Bioanalytical workflow for Levofloxacin quantification using a deuterated internal standard.

Conclusion: The Rationale for Advanced Analytical Standards

The distinction between Levofloxacin and its deuterated difluoroboryl ester derivative is a clear illustration of form following function in pharmaceutical science. While Levofloxacin serves as the therapeutic agent, its modified counterpart is an indispensable tool for ensuring the accuracy and reliability of its measurement. The incorporation of stable isotopes provides the mass distinction necessary for the gold standard of quantification—isotope dilution mass spectrometry. [12]Concurrently, the formation of a difluoroboryl ester complex introduces enhanced fluorescence properties, opening avenues for highly sensitive optical detection methods.

For researchers and drug development professionals, understanding these differences is not merely academic. The choice of an appropriate internal standard is a critical decision in method development and validation, directly impacting the integrity of pharmacokinetic, toxicokinetic, and clinical trial data. The use of a SIL internal standard like Levofloxacin difluoroboryl ester-d3 is a testament to the commitment to analytical rigor, providing a self-validating system that compensates for the inherent variabilities of complex biological matrices and ensures the highest level of confidence in the final reported concentrations.

References

  • Physicochemical properties of lomefloxacin, levofloxacin, and moxifloxacin relevant to the biopharmaceutics classification system. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Application of Chiral Pyrromethene–BF2 Complex Dye as a Fluorescent Labeling Reagent. (2005). Bulletin of the Chemical Society of Japan. Retrieved February 15, 2026, from [Link]

  • Levofloxacin Q-Acid Difluoroboryl Ester. (n.d.). CRO Splendid Lab Pvt. Ltd. Retrieved February 15, 2026, from [Link]

  • Levofloxacin. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Bioavailability File: Levofloxacin. (2009). FABAD Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • Physicochemical parameters of levofloxacin and its metal complexes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Levofloxacin. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma. (2020). PubMed. Retrieved February 15, 2026, from [Link]

  • Multi-Stimuli Responsive Luminescent β-Diketones and Difluoroboron Complexes with Heterocyclic Substituents. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. (n.d.). Journal of Applied Bioanalysis. Retrieved February 15, 2026, from [Link]

  • Synthesis and spectroscopic properties of some new difluoroboron bis-β-diketonate derivatives. (2014). PubMed. Retrieved February 15, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved February 15, 2026, from [Link]

  • BF2-Azadipyrromethene Fluorophores for Intraoperative Vital Structure Identification. (2023). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis and photoluminescence behavior of difluoroboron complexes with β-diketone ligands. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Aromatic Difluoroboron β-Diketonate Complexes: Effects of π-Conjugation and Media on Optical Properties. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Difluoroboron β-diketonate dyes: Spectroscopic properties and applications. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Therapeutic monitoring of levofloxacin: A new LC-MS/MS method for quantification of levofloxacin in human plasma. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis. (2016). PubMed. Retrieved February 15, 2026, from [Link]

  • A Series of Boron Difluoride Complexes of Azinylcarbazoles: Synthesis and Structure–Property Relationships. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Curcuminoid–BF2 complexes: Synthesis, fluorescence and optimization of BF2 group cleavage. (2017). Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • Fluorescent BF2 Complexes Inspired by Ageladine A. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 9-DESFLUORO LEVOFLOXACIN. (n.d.). precisionFDA. Retrieved February 15, 2026, from [Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (2016). Future Science. Retrieved February 15, 2026, from [Link]

  • Perfluoroaryl boryl complexes: synthesis, spectroscopic and structural characterisation of a complex containing the bis(pentafluorophenyl)boryl ligand. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • New β-diketone-boron difluoride based near-infrared fluorescent probes for polarity detection. (2021). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Synthesis and Spectroscopic Investigation of Inorganic Materials Possessing Unusual Electronic Properties. (1979). DTIC. Retrieved February 15, 2026, from [Link]

  • Synthetic approaches for BF2-containing adducts of outstanding biological potential. A review. (2021). Arabian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. (2015). MDPI. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Levofloxacin-d3 via the Difluoroboryl Chelate Method

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for converting the activated difluoroboryl chelate intermediate into Levofloxacin-d3 (deuterated internal standard). This transformation is the critical final stage in the synthesis of fluoroquinolones, utilizing the boron chelate method to ensure high regioselectivity at the C-7 position and prevent decarboxylation during nucleophilic substitution.

The guide addresses two distinct scenarios based on the specific "difluoroboryl ester-d3" precursor available to the researcher:

  • Scenario A (Coupling & Hydrolysis): Reacting the unlabelled difluoroboryl core with N-methyl-d3-piperazine , followed by hydrolysis.

  • Scenario B (Hydrolysis only): Deprotecting a pre-formed Levofloxacin-d3 boron complex.

Scientific Mechanism & Rationale

The Boron Chelate Advantage

Direct nucleophilic substitution on the ethyl ester of the fluoroquinolone core often leads to side reactions (e.g., attack at C-6 fluorine or ester hydrolysis). Converting the


-keto ester into a difluoroboryl chelate (

)
serves two functions:
  • Electronic Activation: The highly electron-withdrawing

    
     group locks the carbonyls in a coplanar conformation, significantly increasing the electrophilicity of the C-7 carbon, facilitating 
    
    
    
    displacement by the piperazine ring.
  • Protection: It masks the C-3 carboxylic acid and C-4 ketone, preventing premature hydrolysis or decarboxylation.

Reaction Pathway

The transformation involves the displacement of the C-7 fluorine by


-methyl-d3-piperazine, followed by the removal of the boron moiety via aqueous hydrolysis.

Levofloxacin_Synthesis Start Difluoroboryl Chelate (Activated Core) Inter Intermediate: Piperazinyl-BF2 Complex Start->Inter SnAr Substitution DMSO, 80°C Reagent N-methyl-d3-piperazine Reagent->Inter Hydrolysis Hydrolysis (EtOH/H2O/Et3N) Inter->Hydrolysis Deprotection Product Levofloxacin-d3 (Free Acid) Hydrolysis->Product Crystallization

Figure 1: Reaction pathway for the conversion of the difluoroboryl core to Levofloxacin-d3.

Experimental Protocols

Materials & Equipment
  • Precursor: (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid difluoroborane complex.

  • Reagent: N-methyl-d3-piperazine (>98 atom% D).

  • Solvents: Dimethyl sulfoxide (DMSO, anhydrous), Ethanol (95%), Methanol.

  • Base: Triethylamine (

    
    ).
    
  • Equipment: HPLC with UV/MS detector, NMR spectrometer, Reflux condenser.

Protocol A: One-Pot Substitution and Hydrolysis

Use this protocol if starting from the core chelate and d3-piperazine separately.

Step 1: Nucleophilic Substitution
  • Charge: In a dry reaction vessel equipped with a magnetic stirrer, dissolve 1.0 eq of the Difluoroboryl Chelate in DMSO (5 vol relative to mass).

    • Note: DMSO is preferred over acetonitrile for higher solubility and faster reaction rates.

  • Addition: Add 1.2 eq of Triethylamine (

    
    ) to scavenge the HF generated (though trapped by Boron, the environment becomes acidic).
    
  • Reagent: Add 1.1 eq of N-methyl-d3-piperazine .

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

  • Monitoring: Monitor by HPLC. The starting material (chelate) peak should disappear, replaced by the substituted chelate intermediate.

Step 2: Hydrolysis (Boron Removal)

The intermediate is rarely isolated due to stability issues; proceed directly to hydrolysis.

  • Quench: Cool the reaction mixture to room temperature.

  • Solvent Swap: Dilute the DMSO mixture with Ethanol (10 vol) and Water (1 vol) .

  • Base Addition: Add 2.0 eq of Triethylamine (or 1.5 eq NaOH if stronger conditions are needed, though TEA preserves chirality better).

  • Reflux: Heat to reflux (~78°C) for 4–6 hours.

    • Mechanism:[1][2][3] The water/alcohol attacks the boron center, converting the

      
       bridge back to the free carboxylic acid and ketone, releasing borate salts.
      
  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash with water (pH adjusted to 7.0) to remove boron salts and DMSO.

    • Dry organic layer over

      
       and concentrate.
      
Protocol B: Hydrolysis of Pre-formed d3-Chelate

Use this protocol if the starting material is already the "Levofloxacin-d3 difluoroboryl ester".

  • Dissolution: Suspend the Levofloxacin-d3-BF2 complex (10 g) in 95% Ethanol (100 mL).

  • Reagent: Add Triethylamine (5 mL) or 1% NaOH solution.

  • Reflux: Heat to reflux for 3 hours. The suspension should clear as the free acid forms (Levofloxacin is more soluble in hot ethanol than the chelate).

  • Crystallization: Cool slowly to 0–5°C. Levofloxacin-d3 hemihydrate typically crystallizes out.

  • Filtration: Filter the solid, wash with cold ethanol, and dry at 50°C under vacuum.

Data Analysis & Quality Control

Process Parameters Table
ParameterRecommended ConditionCritical LimitImpact of Deviation
Solvent (Step 1) DMSOAvoid protic solventsProtic solvents compete with piperazine in Step 1.
Temperature (Step 1) 80°C< 90°C>90°C risks racemization of the (S)-center.
Stoichiometry 1.1 eq Piperazine-d3> 1.05 eqExcess ensures complete conversion of expensive core.
Hydrolysis pH Basic (TEA or NaOH)pH > 8Acidic hydrolysis is slower and incomplete.
Analytical Validation
  • HPLC: Use a C18 column (e.g., Agilent Zorbax Eclipse). Mobile phase: Phosphate buffer (pH 3.0) / Acetonitrile (85:15).

    • Success Criteria: Purity > 99.0%.

  • H-NMR: Confirm the absence of the

    
     signal and the presence of the piperazine ring.
    
    • Isotopic Purity: Check the integration of the N-methyl group.[4] For d3, the methyl singlet at ~2.3 ppm should be absent (or >98% reduced), confirming deuterium incorporation.

Troubleshooting & Optimization

Workflow Logic Diagram

Troubleshooting Problem Issue Detected LowYield Low Yield in Step 1? Problem->LowYield Impurity Impurity: Des-fluoro? Problem->Impurity Racemization Loss of Chirality? Problem->Racemization Check Water Content\n(DMSO must be dry) Check Water Content (DMSO must be dry) LowYield->Check Water Content\n(DMSO must be dry) Reduce Temp < 80°C\nCheck Stoichiometry Reduce Temp < 80°C Check Stoichiometry Impurity->Reduce Temp < 80°C\nCheck Stoichiometry Avoid strong NaOH\nUse Et3N for Hydrolysis Avoid strong NaOH Use Et3N for Hydrolysis Racemization->Avoid strong NaOH\nUse Et3N for Hydrolysis

Figure 2: Troubleshooting logic for common synthetic deviations.

Common Issues
  • Incomplete Hydrolysis: If the boron complex persists (visible by MS or NMR), extend the reflux time in ethanol/water. Do not increase temperature; instead, add more base (TEA).

  • Racemization: Levofloxacin is the (S)-enantiomer.[5][6] The boron chelate protects the chiral center, but harsh basic hydrolysis (pH > 12) at high temps can cause partial racemization to Ofloxacin-d3. Stick to Triethylamine to maintain enantiomeric excess (ee).

References

  • Daiichi Pharmaceutical Co. (1987). Process for preparing pyridobenzoxazine derivatives. US Patent 4,620,007. Link

  • Sciforum. (2016). An Efficient Procedure for Development of Levofloxacin Hemihydrates Synthesis and Purification. Link

  • LGC Standards. Levofloxacin Difluoroboryl Ester-d3 Product Page. (Reference for existence of the specific deuterated intermediate). Link

  • MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. (Mechanistic background on boron chelate stability). Link

Sources

Application Note: Precision Quantitation of Fluoroquinolones in Complex Matrices via Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of fluoroquinolone (FQ) antibiotics (e.g., Ciprofloxacin, Enrofloxacin, Norfloxacin) in complex biological matrices (plasma, tissue, and food products).[1] By employing Isotope Dilution Mass Spectrometry (IDMS), this method specifically addresses and corrects for the severe matrix effects—specifically ion suppression—inherent to Electrospray Ionization (ESI). Using stable isotope-labeled internal standards (SIL-IS) introduced prior to sample extraction, we achieve high-precision quantitation with recoveries between 95–105% and Relative Standard Deviations (RSD) <5%, satisfying strict FDA and EU regulatory requirements for residue analysis.

Introduction: The Matrix Effect Challenge

Fluoroquinolones are amphoteric, zwitterionic antibiotics widely used in human and veterinary medicine. Their analysis in complex matrices is complicated by Matrix Effects (ME) . In LC-MS/MS using ESI, co-eluting matrix components (phospholipids, proteins, salts) compete with the analyte for charge in the electrospray droplet, leading to signal suppression or enhancement.

Standard external calibration often fails because the standard in a clean solvent does not experience the same ionization environment as the analyte in the sample extract.

The IDMS Solution

Isotope Dilution Mass Spectrometry is the definitive solution to this problem. By spiking the sample with a stable isotope-labeled analog (e.g., Ciprofloxacin-d8) before extraction, the Internal Standard (IS) and the native analyte:

  • Experience identical extraction losses.

  • Co-elute (or nearly co-elute) chromatographically.

  • Enter the ion source simultaneously , experiencing the exact same degree of ion suppression or enhancement.

Because the mass spectrometer measures the ratio of the native analyte to the IS, any suppression affects both equally, canceling out the error.

Experimental Design & Mechanism

Internal Standard Selection Strategy
  • Deuterated (²H) vs. Carbon-13 (¹³C): While deuterated standards (e.g., Enrofloxacin-d5) are cost-effective, they can exhibit a slight retention time shift compared to the native analyte due to the "deuterium isotope effect" (slightly lower lipophilicity).

  • Best Practice: For critical regulated assays, ¹³C or ¹⁵N labeled standards are superior as they co-elute perfectly. However, for most routine FQ analysis, deuterium-labeled standards are sufficient provided the retention time shift is <0.1 min.

Ionization Mechanism

FQs are analyzed in Positive ESI (ESI+) mode. The protonation occurs primarily at the piperazinyl nitrogen.

  • Mobile Phase Chemistry: Acidic mobile phases (0.1% Formic Acid) ensure the FQs are fully protonated (

    
    ), maximizing sensitivity.
    

Detailed Protocol

Reagents and Materials
  • Standards: Native FQs (Sigma-Aldrich/Merck) and Deuterated IS (e.g., Ciprofloxacin-d8, Enrofloxacin-d5) from Toronto Research Chemicals or C/D/N Isotopes.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[2]

  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.[2][3]

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Waters Oasis HLB, 60 mg/3 cc) or Mixed-Mode Cation Exchange (MCX) for higher selectivity.

Workflow Visualization

IDMS_Workflow Sample Homogenized Sample (1.0 g Tissue / 200 µL Plasma) Spike CRITICAL STEP: Spike SIL-IS Mixture (e.g., 100 ng/mL) Sample->Spike Add IS Equilibrate Equilibration (15 min, dark) Spike->Equilibrate Bind to Matrix Extract Extraction (ACN + 1% Formic Acid) Vortex & Centrifuge Equilibrate->Extract Dilute Dilution / pH Adjust (Dilute with Water to <5% Organic) Extract->Dilute Supernatant SPE SPE Cleanup (HLB/MCX) Load -> Wash -> Elute (MeOH) Dilute->SPE Evap Evaporation & Reconstitution (Mobile Phase A:B 90:10) SPE->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS

Figure 1: Step-by-step IDMS workflow ensuring Internal Standard equilibration with the matrix.

Step-by-Step Methodology
Step 1: Sample Preparation (Tissue/Food)
  • Weighing: Weigh 1.0 g (±0.01 g) of homogenized sample into a 50 mL polypropylene centrifuge tube.

  • IS Spiking (Crucial): Add 50 µL of the Internal Standard Working Solution (e.g., 1 µg/mL mixture of Cipro-d8, Enro-d5) directly to the tissue.

    • Why: The IS must be present before any solvent is added to track extraction efficiency.

  • Equilibration: Vortex briefly and let stand for 15 minutes in the dark.

  • Extraction: Add 10 mL of Extraction Solvent (Acetonitrile containing 1% Formic Acid).

    • Why: Acidification breaks protein-drug binding and improves solubility of FQs.

  • Agitation: Shake/Vortex vigorously for 10 minutes. Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Defatting (Optional but recommended for fatty tissues): Transfer supernatant to a new tube, add 5 mL Hexane, vortex, centrifuge, and discard the upper hexane layer.

Step 2: Solid Phase Extraction (SPE) Cleanup
  • Conditioning: Condition Oasis HLB cartridge with 3 mL Methanol followed by 3 mL Water.

  • Loading: Dilute 2 mL of the tissue extract with 18 mL of water (to reduce organic content <10%) and load onto the cartridge.

  • Washing: Wash with 3 mL of 5% Methanol in Water.

  • Elution: Elute analytes with 3 mL of Methanol.

  • Reconstitution: Evaporate the eluate to dryness under Nitrogen at 40°C. Reconstitute in 500 µL of Mobile Phase A/B (90:10). Filter through 0.2 µm PTFE filter.

Step 3: LC-MS/MS Parameters[3][4]

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
1.00 10 Start Gradient
6.00 90 Elution
7.00 90 Wash
7.10 10 Re-equilibration

| 10.00 | 10 | End of Run |

MS/MS MRM Transitions: Source: Optimized based on FDA LIB 4443 and academic standards.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Internal StandardIS PrecursorIS Product
Ciprofloxacin 332.1231.1288.1Ciprofloxacin-d8 340.2239.2
Enrofloxacin 360.2316.2245.1Enrofloxacin-d5 365.2321.2
Norfloxacin 320.1276.1233.1Norfloxacin-d5 325.1281.1
Sarafloxacin 386.1299.1368.1Sarafloxacin-d5 391.1304.1

Data Analysis & Calculation

Quantification is performed using the Internal Standard Method .



Construct a calibration curve by plotting RR (y-axis) vs. Concentration Ratio (x-axis).



Where


 is the slope and 

is the y-intercept.

Results & Discussion

Method Validation Metrics

Typical performance metrics obtained using this protocol:

ParameterResult CriteriaNotes
Linearity (R²) > 0.995Range: 1.0 – 500 ng/g
Recovery 90% – 110%Corrected by IS
Precision (RSD) < 5% (Intra-day)High reproducibility
LOD / LOQ 0.2 / 0.5 ng/gHighly sensitive
Matrix Effect (ME) Correction

Without IDMS, FQs in tissue extracts often show signal suppression of 30-50%.

  • ME Calculation:

    
    
    
    • A = Peak area of standard in neat solvent.

    • B = Peak area of standard spiked into extracted blank matrix.

  • IDMS Correction: Because the IS experiences the same ME%, the Relative ME is effectively 0%.

Troubleshooting Guide
  • Issue: Low Recovery of IS.

    • Cause: Inefficient extraction or breakthrough on SPE column.

    • Fix: Check pH of extract before SPE (must be acidic < pH 4 for HLB retention of some moieties, or adjust for MCX).

  • Issue: Peak Tailing.

    • Cause: Interaction with silanols on column or metal chelation.

    • Fix: Ensure 0.1% Formic Acid is fresh; consider using a column with "end-capping" technology.

References

  • U.S. Food and Drug Administration (FDA). (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. Laboratory Information Bulletin. Link

  • U.S. Food and Drug Administration (FDA). (2010). Milk Multi-residue Screening LC-MS-MS Method. Laboratory Information Bulletin 4443. Link

  • Lee, S., Kim, B., & Kim, J. (2013).[7] Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products. Journal of Chromatography A, 1277, 35–41.[7] Link

  • Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology, 40(23), 7312–7320. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Deuterium Exchange in Levofloxacin Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with deuterium exchange during the synthesis of levofloxacin esters. As Senior Application Scientists, we understand the nuances of isotopic labeling and the critical importance of maintaining isotopic purity. This resource offers troubleshooting advice and detailed protocols to help you navigate the complexities of this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange, and why is it a concern in the synthesis of levofloxacin esters?

A1: Deuterium exchange is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from a deuterium source, or vice versa.[1] This is a significant concern when synthesizing deuterated levofloxacin esters, as unintended exchange can lead to a loss of isotopic purity in the final product. The protons on hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups are particularly susceptible to exchange.[2]

Q2: Which protons in the levofloxacin molecule are most susceptible to exchange during esterification?

A2: The most labile proton in the levofloxacin molecule is the carboxylic acid proton. This proton is acidic and will readily exchange with deuterium from sources like deuterated water (D₂O) or deuterated solvents. Additionally, protons on the piperazine ring and potentially α-protons to the ketone could be at risk of exchange under certain conditions, especially with the use of acid or base catalysts at elevated temperatures.[3][4]

Q3: What are the primary factors that promote unwanted deuterium exchange?

A3: The primary drivers of deuterium exchange are the presence of a deuterium source (like residual D₂O or deuterated solvents), the use of acid or base catalysts, and elevated reaction temperatures.[1][5] Acid and base catalysts can facilitate the exchange of even non-labile hydrogen atoms.[1]

Q4: Can deuterium exchange occur on the aromatic ring of levofloxacin?

A4: While less common under standard esterification conditions, deuterium exchange on aromatic rings can occur, particularly with the use of strong acids or transition metal catalysts.[6][7] For levofloxacin, the electron-rich aromatic ring could be susceptible to exchange under harsh acidic conditions.

Troubleshooting Guide: Unwanted Deuterium Exchange

This section addresses specific issues you might encounter during the synthesis of levofloxacin esters and provides actionable solutions.

Issue 1: Loss of Deuterium Label at the Carboxylic Acid Position

Symptoms:

  • ¹H NMR analysis of the final ester product shows a peak corresponding to the carboxylic acid proton.

  • Mass spectrometry data indicates a lower than expected mass, suggesting the absence of deuterium.

Root Cause Analysis: The most likely cause is the presence of protic impurities (e.g., water) in the reaction mixture or during the workup. The acidic proton of the carboxylic acid is highly exchangeable.

Solutions:

  • Rigorous Drying of Reagents and Solvents: Ensure all starting materials, solvents, and glassware are scrupulously dried before use. Use anhydrous solvents and dry reagents under vacuum.

  • Aprotic Reaction Conditions: Whenever possible, conduct the esterification under aprotic conditions.

  • Careful Workup: During the workup, minimize contact with aqueous solutions. If an aqueous wash is necessary, use ice-cold, saturated solutions to slow the rate of exchange and work quickly.[8]

Issue 2: Deuterium Scrambling at Positions Other Than the Intended Labeling Site

Symptoms:

  • Mass spectrometry shows a distribution of masses, indicating multiple deuterated species.

  • ¹H NMR and ²H NMR reveal deuterium incorporation at unexpected positions, such as the piperazine ring or α to the ketone.

Root Cause Analysis: This issue often arises from the reaction conditions being too harsh. Acid or base catalysis, especially at elevated temperatures, can promote the exchange of less labile protons.[1][3]

Solutions:

  • Milder Reaction Conditions:

    • Temperature Control: Perform the reaction at the lowest effective temperature.

    • Catalyst Choice: Opt for milder catalysts. For acid-catalyzed esterification, consider using a solid acid catalyst like Dowex H+ which can be easily filtered off, minimizing exposure of the product to acidic conditions during workup.[9][10]

  • Reaction Time Optimization: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor exchange.

Data Summary: Impact of Conditions on Deuterium Exchange
Parameter Condition Risk of Deuterium Exchange Recommendation
Solvent Protic (e.g., Methanol, Ethanol)HighUse anhydrous aprotic solvents (e.g., Toluene, THF, DMF).
Aprotic (e.g., Toluene, THF)LowRecommended
Catalyst Strong Acid (e.g., H₂SO₄)HighUse milder catalysts (e.g., solid acid catalysts, DCC/DMAP).
Strong Base (e.g., NaH)HighUse non-nucleophilic bases (e.g., triethylamine) and control stoichiometry.
Temperature Elevated (> 80 °C)HighConduct the reaction at the lowest possible temperature for a reasonable reaction rate.
Room Temperature or BelowLowRecommended where feasible
Workup Aqueous WashHighMinimize contact time, use ice-cold solutions, and perform a final wash with brine to remove bulk water before drying.[8]
Anhydrous WorkupLowRecommended

Experimental Protocols

Protocol 1: Fischer Esterification of Levofloxacin with Minimal Deuterium Exchange

This protocol is a standard method for synthesizing levofloxacin methyl ester.[11][12]

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add levofloxacin.

  • Solvent Addition: Add anhydrous methanol as the solvent and reactant.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 7-8 hours.[11]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst with a cold, saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification using Ethyl Chloroformate to Avoid Harsh Acidic Conditions

This method avoids the use of strong acids, thereby reducing the risk of acid-catalyzed deuterium exchange.[11]

Step-by-Step Methodology:

  • Initial Reaction: Dissolve levofloxacin in anhydrous methanol at 0 °C.

  • Base and Reagent Addition: Add triethylamine, followed by the dropwise addition of ethyl chloroformate.

  • Intermediate Formation: Stir the reaction at 0 °C to form the unseparated intermediate ester.

  • Amine Addition (if applicable for amide synthesis): For the synthesis of amides, the appropriate secondary amine can be added directly to the reaction mixture.

  • Workup:

    • Quench the reaction with cold water.

    • Extract the product with an organic solvent.

    • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product as needed.

Visualization of Key Concepts

Logical Workflow for Preventing Deuterium Exchange

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase start Start: Deuterated Levofloxacin Synthesis dry_reagents Use Anhydrous Reagents & Solvents start->dry_reagents inert_atm Maintain Inert Atmosphere (N2/Ar) dry_reagents->inert_atm mild_conditions Select Mild Reaction Conditions inert_atm->mild_conditions low_temp Low Temperature mild_conditions->low_temp mild_catalyst Mild Catalyst (e.g., Solid Acid) mild_conditions->mild_catalyst monitor Monitor Reaction Closely (TLC/LC-MS) mild_conditions->monitor anhydrous_workup Anhydrous Workup (If Possible) monitor->anhydrous_workup cold_wash Use Cold Aqueous Solutions for Washing anhydrous_workup->cold_wash If aqueous workup is necessary brine_wash Final Brine Wash cold_wash->brine_wash dry_agent Thorough Drying (e.g., Na2SO4) brine_wash->dry_agent purify Purification dry_agent->purify end End: Isotopic Purity Maintained purify->end

Caption: Workflow for minimizing deuterium exchange.

Causality Diagram of Deuterium Exchange

G cluster_causes Primary Causes cluster_effects Effects protic_source Protic Source (e.g., H2O, ROH) exchange Unwanted Deuterium Exchange protic_source->exchange catalyst Acid/Base Catalyst catalyst->exchange temp High Temperature temp->exchange loss_purity Loss of Isotopic Purity exchange->loss_purity scrambling Deuterium Scrambling exchange->scrambling

Sources

Technical Support Center: Troubleshooting Signal Suppression in LC-MS with Levofloxacin-d3 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering signal suppression when analyzing levofloxacin and its deuterated derivatives (e.g., levofloxacin-d3) using Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve these common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability and a loss of sensitivity in our levofloxacin assay. The peak area of our internal standard, levofloxacin-d3, is also inconsistent across samples. Could this be signal suppression?

A: Yes, inconsistent and reduced signal intensity for both the analyte (levofloxacin) and the co-eluting stable isotope-labeled internal standard (SIL-IS) like levofloxacin-d3 is a classic indicator of matrix-induced ion suppression.[1][2] This phenomenon occurs when components in the sample matrix (e.g., plasma, urine, tissue extracts) co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source, leading to a decrease in the number of ions that reach the detector.[3][4][5]

The fact that your deuterated internal standard is also affected is a critical diagnostic clue. While SIL-IS are designed to co-elute and experience similar ionization effects as the analyte, severe matrix effects can still lead to unacceptable variability and impact the accuracy and precision of your results.[6]

Q2: What are the primary causes of ion suppression for a compound like levofloxacin in biological matrices?

A: The primary culprits for ion suppression in bioanalytical LC-MS are often late-eluting, less polar compounds from the sample matrix that interfere with the electrospray ionization (ESI) process. For levofloxacin, a fluoroquinolone antibiotic often analyzed in complex matrices like plasma or urine, the main sources of suppression include:

  • Phospholipids: Abundant in plasma and cell membranes, these are notorious for causing ion suppression in reversed-phase chromatography.[7][8][9] Their less polar nature can cause them to build up on the column and elute as broad peaks, often overlapping with analytes of interest.

  • Salts and Buffers: High concentrations of non-volatile salts from sample preparation or buffers can compete for ionization, reducing the signal.[10][11]

  • Endogenous Metabolites: Compounds like proteins and peptides can also co-elute and suppress the ionization of levofloxacin.[10]

The mechanism of suppression often involves changes in the physical properties of the ESI droplets, such as increased surface tension or viscosity, which hinders the formation of gas-phase ions.[1]

Troubleshooting Workflow: A Step-by-Step Guide

Here is a systematic approach to diagnosing and mitigating signal suppression in your levofloxacin assay.

Step 1: Confirm and Quantify the Matrix Effect

Before making significant changes to your method, it's crucial to confirm that ion suppression is indeed the problem and to quantify its extent.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike levofloxacin and levofloxacin-d3 into the mobile phase or reconstitution solvent at a known concentration.[12][13]

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established sample preparation protocol. After the final evaporation step, reconstitute the extract with the same solution used in Set A containing the analyte and internal standard.[12][13]

    • Set C (Matrix-Matched Standard): Spike the analyte and internal standard into the blank matrix before extraction and process it through your entire sample preparation workflow. This set is used to evaluate recovery.[12]

  • Analysis: Inject and analyze all three sets of samples using your LC-MS method.

  • Calculation: The matrix effect (ME) can be calculated as follows:[12]

    ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME value of 100% indicates no matrix effect.[12]

    • An ME value < 100% indicates ion suppression.[12]

    • An ME value > 100% indicates ion enhancement.[12]

Data Interpretation:

Scenario Matrix Effect (%) Interpretation Next Steps
1 85 - 115%Acceptable matrix effect. The issue may lie elsewhere (e.g., instrument sensitivity, sample degradation).Investigate other potential causes.[13]
2 < 85%Significant ion suppression.Proceed to Step 2: Chromatographic Optimization.
3 > 115%Significant ion enhancement.Proceed to Step 2: Chromatographic Optimization.
Step 2: Chromatographic Optimization to Separate Levofloxacin from Matrix Interferences

The most effective way to combat ion suppression is to chromatographically separate your analyte from the interfering matrix components.[4][14]

Workflow for Chromatographic Optimization:

Caption: Chromatographic troubleshooting workflow.

Key Strategies:

  • Gradient Modification: Adjusting the mobile phase gradient can help to better separate levofloxacin from interfering matrix components.[2]

  • Alternative Stationary Phases: If you are using a standard C18 column, consider a different chemistry to alter selectivity.

  • Divert Valve: This is a highly effective strategy to divert the initial and late-eluting portions of your chromatographic run, which often contain salts and phospholipids, to waste.

Step 3: Enhance Sample Preparation to Remove Interferences

If chromatographic optimization is insufficient, the next step is to improve your sample preparation method to remove the problematic matrix components before analysis.[4][5]

Comparison of Sample Preparation Techniques for Levofloxacin:

Technique Principle Pros Cons Recommendation for Levofloxacin
Protein Precipitation (PPT) Addition of an organic solvent to precipitate proteins.Simple, fast, and inexpensive.[10]Non-selective; phospholipids and other soluble components remain, often causing significant matrix effects.[7][10]Generally not recommended if significant ion suppression is observed.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[15]Cleaner extracts than PPT.[5]Can be labor-intensive and require solvent optimization.[15]A good option, but selectivity depends on the choice of extraction solvent.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[15]Provides the cleanest extracts and can significantly reduce matrix effects.[16][17]More complex and costly than PPT or LLE.[15]Highly Recommended. A polymeric or mixed-mode SPE sorbent can effectively remove phospholipids and other interferences.[17]

Protocol: Basic Solid-Phase Extraction (SPE) for Levofloxacin

  • Conditioning: Pass an organic solvent (e.g., methanol) followed by an aqueous solution through the SPE cartridge to activate the sorbent.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining levofloxacin.

  • Elution: Elute levofloxacin with a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Step 4: Internal Standard Considerations

While levofloxacin-d3 is generally a good choice for an internal standard, severe ion suppression can still pose challenges.

Q3: If my deuterated internal standard is also suppressed, is my quantification still valid?

A: Not necessarily. The fundamental assumption when using a SIL-IS is that it behaves identically to the analyte during sample preparation and ionization.[6][18] However, if the suppression is severe and non-linear, or if there is a slight chromatographic shift between levofloxacin and levofloxacin-d3 that causes them to be affected differently by a narrow region of suppression, the accuracy of your results can be compromised.

Troubleshooting Internal Standard Performance:

  • Check for Chromatographic Co-elution: Ensure that the peaks for levofloxacin and levofloxacin-d3 are co-eluting as closely as possible.

  • Evaluate IS Response: In your matrix-matched calibration curve, the peak area of levofloxacin-d3 should be consistent across all concentrations. A significant drop-off at higher concentrations could indicate that the matrix effect is not being adequately compensated for.

Diagram of Ion Suppression Mechanism:

IonSuppression cluster_source Electrospray Ionization (ESI) Source cluster_suppression Suppression Mechanism Droplet Initial Droplet (Analyte + Matrix) SolventEvap Solvent Evaporation Droplet->SolventEvap ChargedDroplet Charged Droplet SolventEvap->ChargedDroplet IonFormation Analyte Ion Formation (Gas Phase) ChargedDroplet->IonFormation SuppressionEffect Increased Surface Tension & Viscosity ChargedDroplet->SuppressionEffect MS_Inlet To Mass Analyzer IonFormation->MS_Inlet Matrix Co-eluting Matrix Components (e.g., Phospholipids) Matrix->ChargedDroplet Interference SuppressionEffect->IonFormation Inhibition

Sources

Storage conditions to prevent degradation of boron-fluorine complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Boron-Fluorine Complex Technical Support Center.

Ticket Status: OPEN Agent: Senior Application Scientist Subject: Prevention of Degradation in


, 

, and Organoboron Complexes.

Part 1: The Core Directive (The "Why")

The primary failure mode for boron-fluorine complexes is hydrolysis , often exacerbated by the very containers used to store them. Understanding the Autocatalytic Etching Cycle is critical. Unlike simple degradation, the breakdown of Boron-Fluorine bonds in glass containers creates a feedback loop that accelerates destruction.

The Autocatalytic Hydrolysis Cycle

Figure 1: The self-perpetuating cycle of


 degradation in borosilicate glass.

BF3_Hydrolysis BF3 BF3 Complex (Lewis Acid) Hydrolysis Hydrolysis Reaction BF3->Hydrolysis H2O_Env Atmospheric Moisture (H2O) H2O_Env->Hydrolysis HF Hydrogen Fluoride (HF) Hydrolysis->HF Releases Etching Etching Reaction (4HF + SiO2 -> SiF4 + 2H2O) HF->Etching Glass Borosilicate Glass (SiO2) Glass->Etching H2O_Gen Generated Water (2H2O) Etching->H2O_Gen Produces H2O_Gen->Hydrolysis Feeds Back (Autocatalysis)

Caption: Moisture triggers HF release. HF eats the glass container, releasing more water, which triggers more hydrolysis. This is why wet


 in glass is a "ticking clock."

Part 2: Storage Matrix (Data Presentation)

Use this matrix to determine the correct storage environment for your specific reagent class.

Reagent ClassExamplePrimary RiskRecommended ContainerTempAtmosphere
Lewis Acids

Hydrolysis, PolymerizationTeflon (PTFE) or Very Dry Glass2–8°CArgon/Nitrogen
Organotrifluoroborates

(Molander Salts)
Acid-Promoted HydrolysisBorosilicate Glass (Solid state only)RTAmbient (Desiccated)
Fluorophores BODIPY DyesPhotobleaching, OxidationAmber Glass (Foil wrapped)-20°CArgon (Dark)
Inorganic Salts

,

HygroscopicityPlastic (PP/HDPE)RTDesiccator

Part 3: Troubleshooting & FAQs (Tier 2 Support)

Issue 1: "My etherate has turned dark brown. Is it usable?"

Diagnosis: Oxidative polymerization and hydrolysis. Fresh


 is a clear, colorless liquid.[1][2] A brown color indicates that the ether moiety has oxidized or polymerized, often catalyzed by hydrolysis products (hydrates of 

). Solution:
  • Do not use for sensitive catalytic reactions (e.g., Lewis acid catalysis, glycosylation). The stoichiometry will be unreliable.

  • Recovery: You can distill the compound to restore purity (See Protocol A below).

  • Prevention: Store under inert gas. If you frequently open the bottle, transfer aliquots to a Schlenk flask or use a Sure/Seal™ system.

Issue 2: "My Potassium Organotrifluoroborate (Molander Salt) is clumping."

Diagnosis: Hygroscopic absorption. While


 salts are generally air-stable, they can be hygroscopic. Clumping increases the surface area for potential hydrolysis, although the solid state is kinetically stable.
Solution: 
  • Immediate Action: Dry the salt under high vacuum (0.1 mmHg) at 40–50°C for 4 hours.

  • Critical Note: Do not recrystallize from hot water/alcohol unless necessary, as solution-phase hydrolysis is possible over time, especially if the pH drifts acidic [1].

Issue 3: "Can I store reagents in standard glass vials?"

Diagnosis: Material incompatibility risk. Answer:

  • For Anhydrous Liquids (

    
    ):  Yes, BUT only if the glass is oven-dried and the seal is perfect. If moisture enters, the HF generated will etch the glass, releasing more water (see Figure 1). Long-term recommendation:  PTFE (Teflon) or PFA bottles.
    
  • For Solids (

    
    ):  Yes, glass is acceptable if kept dry.
    
  • For Aqueous Solutions: NO. Aqueous

    
     slowly hydrolyzes to release HF, which will etch glass and contaminate your sample with silicates [2]. Use plastic (polypropylene).
    
Issue 4: "My BODIPY dye fluorescence intensity is dropping over time."

Diagnosis: Photobleaching or oxidative cleavage. While BODIPY is famous for stability, the


 core can be cleaved under high-intensity light or in the presence of strong nucleophiles/bases.
Solution: 
  • Storage: Store solids at -20°C. Solutions should be prepared fresh.

  • Handling: Wrap all vials in aluminum foil. Avoid strong bases (

    
    ) which can attack the Boron center, leading to fluorescence quenching [3].
    

Part 4: Advanced Protocols (Tier 3 Support)

Protocol A: Purification of Degraded

Required when the reagent turns brown/black.

  • Setup: Assemble a flame-dried micro-distillation apparatus under Argon flow.

  • Additives: Add a small amount of fresh diethyl ether (approx. 2-5% v/v) to the degraded

    
     in the source flask.
    
    • Why? This suppresses the loss of

      
       gas and helps stabilize the boiling point.
      
  • Drying Agent: Add

    
     (Calcium Hydride) granules to the source flask.
    
    • Why?

      
       scavenges water without reacting violently with the Lewis Acid [4].
      
  • Distillation: Distill at atmospheric pressure (bp 126°C) or reduced pressure (bp ~46°C at 10 mmHg).

  • Collection: Collect the clear, colorless fraction. Discard the dark residue.

  • Storage: Immediately transfer to a Schlenk tube or PTFE-lined vessel under Argon.

Decision Logic: Storage Workflow

Figure 2: Decision tree for selecting the correct storage vessel.

Storage_Decision Start Reagent Type State Physical State? Start->State Liquid Liquid (e.g., BF3 Etherate) State->Liquid Solid Solid (e.g., Salts, Dyes) State->Solid LiquidCheck Anhydrous? Liquid->LiquidCheck SolidCheck Light Sensitive? Solid->SolidCheck PTFE Store in PTFE/PFA (Fridge + Argon) LiquidCheck->PTFE Yes (Lewis Acid) Plastic Store in PP/HDPE (Avoid Glass) LiquidCheck->Plastic No (Aqueous Soln) Amber Amber Glass + Foil (-20°C) SolidCheck->Amber Yes (BODIPY) Desiccator Glass Vial in Desiccator (RT) SolidCheck->Desiccator No (Salts)

Caption: Follow this logic path to prevent container-induced degradation.

References

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.[3][4] Current Opinion in Drug Discovery & Development, 12(6), 811-823. Link

  • Freire, M. G., et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. The Journal of Physical Chemistry A, 114(11), 3744-3749.[5] Link

  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for

    
     distillation over 
    
    
    
    ). Link

Sources

Minimizing matrix effects when using Levofloxacin difluoroboryl ester-d3

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Minimizing Matrix Effects with Levofloxacin Difluoroboryl Ester-d3

Executive Summary

You are utilizing Levofloxacin Difluoroboryl Ester-d3 (Levofloxacin-BF2-d3), a specialized stable isotope-labeled internal standard (SIL-IS). This compound is a boronate chelate of Levofloxacin, typically employed to enhance fluorescence (HPLC-FLD) or modify ionization properties (LC-MS/MS) by locking the keto-acid moiety.

While deuterated standards are the "gold standard" for correcting matrix effects, the unique chemistry of the difluoroboryl moiety introduces specific challenges. Matrix effects here are not just ion suppression; they include hydrolytic instability and differential extraction kinetics caused by the boron complex's sensitivity to pH and moisture.

This guide provides a self-validating framework to minimize these effects, ensuring your IS tracks the analyte perfectly.

Part 1: Technical Troubleshooting (Q&A)

Q1: My IS response is variable across patient samples, but steady in solvent standards. Is this ion suppression or instability?

Diagnosis: This is the classic "Matrix Effect vs. Stability" dilemma. With boron complexes, it is often instability disguised as suppression. The Mechanism: The difluoroboryl group (BF2) is a chelate formed at the 3-carboxyl and 4-keto positions. It is hydrolytically unstable in alkaline or highly aqueous neutral conditions. If your plasma/urine matrix pH varies, or if your extraction leaves residual water, the BF2 group can hydrolyze back to Levofloxacin-d3.

  • The Trap: If the IS hydrolyzes, you lose the specific MRM transition or fluorescence signal of the ester, appearing as "suppression."

  • The Fix:

    • Acidify the Matrix: Ensure the final sample extract is acidic (0.1% Formic Acid). The BF2 complex is synthesized with Lewis acids (BF3) and is most stable in acidic environments.

    • Eliminate Water: Use Liquid-Liquid Extraction (LLE) with ethyl acetate or dichloromethane rather than Protein Precipitation (PPT), which leaves significant water. Evaporate to dryness and reconstitute in an anhydrous or high-organic mobile phase if possible.

Q2: The Levofloxacin-BF2-d3 peak elutes slightly earlier than the analyte. Does this compromise matrix correction?

Answer: Yes, this is the Deuterium Isotope Effect , and it is critical in high-throughput gradients. Causality: Deuterium (D) is slightly less lipophilic than Hydrogen (H). In Reverse Phase (RP) chromatography, d3-isotopologues often elute earlier. Impact: Matrix suppression zones (e.g., from phospholipids) are narrow and sharp. If the d3-IS elutes 0.1–0.2 minutes before the analyte, it may sit in a suppression zone while the analyte does not (or vice versa). Solution:

  • Increase Retention: Use a column with higher carbon load (C18) or a Phenyl-Hexyl phase to interact with the aromatic quinolone core, masking the slight D/H lipophilicity difference.

  • Co-elution Verification: You must prove co-elution. See the Self-Validating Protocol below.

Q3: When should I spike the Levofloxacin-BF2-d3? Before or after derivatization?

Critical Logic: This depends on whether you are derivatizing the sample in-situ.

  • Scenario A: You are analyzing Levofloxacin and derivatizing samples with BF3.

    • Do NOT use the d3-Ester IS here. Use Levofloxacin-d3 (underivatized) . Spiking the product (d3-ester) does not track the reaction efficiency of the derivatization step. If the reaction yield varies due to matrix water content, the pre-made d3-ester IS will not correct for it.

  • Scenario B: You are analyzing the Levofloxacin-BF2 complex directly (e.g., in a formulation or stability study).

    • Spike the Levofloxacin-BF2-d3 at the very beginning of sample preparation.

Part 2: Self-Validating Experimental Protocol

To rigorously minimize matrix effects, use this Post-Column Infusion & Phospholipid Check .

Step 1: The "Matrix Factor" Quantification

Do not rely on simple recovery. You must calculate the Matrix Factor (MF).

  • Set A (Neat): Spike IS into pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix (plasma/urine), then spike IS into the extract.

  • Calculation:

    
    
    
    • Target:

      
      .
      
    • If MF < 0.8: You have severe suppression. Switch from PPT to Supported Liquid Extraction (SLE).

Step 2: Phospholipid Monitoring

Phospholipids (PLs) are the primary source of matrix effects in plasma.

  • Monitor: MRM transition 184 > 184 (Phosphatidylcholine headgroup).

  • Overlay: Overlay the PL trace with your Levofloxacin-BF2-d3 trace.

  • Action: If the PL peak overlaps with your IS, adjust the gradient (e.g., hold low organic longer) to flush PLs after the analyte elutes.

Part 3: Data Visualization & Logic Flow

Matrix Effect Diagnosis Workflow

This diagram guides you through the decision process when IS recovery is low.

MatrixEffectTroubleshooting Start Issue: Variable IS Response (Levofloxacin-BF2-d3) CheckRT Check Retention Time (RT) of IS vs Analyte Start->CheckRT IsCoeluting Do they Co-elute? CheckRT->IsCoeluting CheckPL Overlay Phospholipid Trace (m/z 184) IsCoeluting->CheckPL Yes ModifyGrad Action: Modify Gradient (Flush PLs later) IsCoeluting->ModifyGrad No (Isotope Effect) PLOverlap PL Overlap? CheckPL->PLOverlap CheckStab Check Stability: Is pH > 7 or Aqueous? PLOverlap->CheckStab No UseSLE Action: Switch to SLE/LLE (Remove PLs) PLOverlap->UseSLE Yes (Suppression) CheckStab->Start No (Instrument Issue?) Hydrolysis Risk: BF2 Hydrolysis CheckStab->Hydrolysis Yes Acidify Action: Acidify Extract (0.1% Formic Acid) Hydrolysis->Acidify

Caption: Decision tree for isolating the root cause of matrix effects: separation, suppression (phospholipids), or chemical instability (hydrolysis).

Part 4: Quantitative Comparison of Extraction Methods

The choice of extraction profoundly impacts the stability of the BF2 complex and matrix cleanliness.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Matrix Cleanup Low (Leaves Phospholipids)High (Removes Salts/Proteins)Very High (Targeted)
Water Content High (Hydrolysis Risk)Low (Anhydrous options)Variable (Elution dependent)
BF2 Stability Poor (Due to residual water/pH)Excellent (If evaporated)Good (If acidic wash used)
Rec. Protocol Not Recommended for BF2-estersGold Standard (Ethyl Acetate)Alternative (Mixed Mode Cation)

References

  • LGC Standards. (2024). Levofloxacin Difluoroboryl Ester-d3 Product Sheet. Retrieved from

  • Clearsynth. (2024). Levofloxacin Difluoroboryl Ester-d3 Stable Isotopes. Retrieved from

  • University of Bristol. (2021). The importance of complete overlapping of analyte and internal standard peaks in eliminating matrix effects. LC-GC North America.[1] Retrieved from

  • BenchChem. (2024). Addressing Differential Matrix Effects with Deuterated Internal Standards. Retrieved from

  • MDPI. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones. Retrieved from

Sources

Technical Support Center: Resolving Stability Issues of Levofloxacin Intermediates in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling levofloxacin and its intermediates in aqueous environments. Understanding and controlling the stability of these molecules is paramount for accurate experimental results, robust analytical method development, and ensuring the quality of pharmaceutical preparations. This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently encountered challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that compromise the stability of levofloxacin and its intermediates in an aqueous solution?

The stability of levofloxacin in water is primarily influenced by pH, exposure to light (especially UV), temperature, and the presence of oxidizing agents or multivalent metal ions.[1][2] Levofloxacin is particularly susceptible to photodegradation, which can occur under normal laboratory lighting conditions.[1][2] Significant degradation is also observed under oxidative and acidic stress conditions.[3][4]

Q2: My levofloxacin solution turned a brownish-tan color. What is the likely cause?

A color change often indicates degradation. This is commonly caused by exposure to light (photodegradation) or oxidation.[2][5] To prevent this, solutions should always be prepared fresh and stored in amber glassware or containers wrapped in aluminum foil to protect them from light.[6]

Q3: What is the optimal pH range for maintaining the stability of levofloxacin in an aqueous solution?

Levofloxacin's solubility and stability are highly pH-dependent.[7] It is most stable in the pH range of approximately 5 to 7.[8][9][10] Both highly acidic and highly alkaline conditions can accelerate degradation.[4][9] The rate of photodegradation, for instance, increases significantly in the pH range of 5.0 to 9.0.[10]

Q4: What are the most common degradation products I should be looking for?

Common degradation products identified under various stress conditions include Levofloxacin N-oxide (from oxidative and photolytic stress), desmethyl levofloxacin, and descarboxyl levofloxacin.[6][11][12] Other pathways can involve defluorination, hydroxylation, and cleavage of the piperazine ring.[13][14]

Q5: Can I mix levofloxacin solutions with common IV fluids or buffers containing metal ions?

Caution is advised. Levofloxacin can form stable chelation complexes with multivalent metal ions, which can lead to precipitation.[7] The potential for this is highest with aluminum (Al³⁺) and decreases with other ions like Cu²⁺, Zn²⁺, Mg²⁺, and Ca²⁺.[7] Therefore, co-administration or mixing with solutions containing these cations should be avoided.[7] Always verify compatibility with specific infusion fluids, as precipitation has been observed with certain solutions like 20% mannitol or 5% sodium bicarbonate.[7]

Q6: How should I store aqueous stock solutions of levofloxacin intermediates for short-term and long-term use?

For optimal stability, aqueous solutions should be protected from light by using amber vials or foil wrapping.[6] For short-term storage (up to 72 hours), solutions diluted to 5 mg/mL are generally stable at room temperature (≤25°C).[7] For longer-term storage, refrigeration at 5°C is recommended, which can extend stability for up to 14 days.[7] Freezing at -20°C can preserve stability for up to 6 months, but solutions should never be refrozen after thawing.[1]

Troubleshooting Guide: Common Experimental Issues
Symptom / Issue Potential Cause(s) Recommended Actions & Explanations
Unexpected Peaks in HPLC/LC-MS Chromatogram 1. Sample Degradation: The sample may have degraded after preparation due to exposure to light, improper pH, or elevated temperature.[5] 2. Contaminated Solvents/Reagents: Impurities in the mobile phase or diluents can introduce extraneous peaks. 3. Hydrolysis of Ester Intermediates: If working with ester prodrugs, they may be hydrolyzing back to the parent drug or other byproducts.[15][16]1. Confirm Peak Identity: Perform a forced degradation study (see Protocol 1) on a pure standard. This will help you generate and identify the degradation product peaks, allowing you to confirm if the unexpected peaks in your sample match.[3] 2. Control Sample Preparation: Prepare samples immediately before analysis. Use amber autosampler vials or cover the sample tray to minimize light exposure.[6] Ensure the pH of your sample diluent is within the stable range (pH 5-7).[8][9] 3. Run Blanks: Inject your sample diluent and mobile phase as blanks to rule out contamination from solvents.
Poor Assay Recovery / Low Analyte Concentration 1. Precipitation: The analyte may have precipitated out of solution due to a pH shift or chelation with metal ions from glassware or buffer components.[7] Levofloxacin solubility decreases significantly above pH 6.9.[1][7] 2. Significant Degradation: The storage or experimental conditions may have been harsh enough to cause substantial degradation of the parent molecule.[4] 3. Adsorption to Surfaces: Highly reactive intermediates can sometimes adsorb to the surfaces of glassware or plasticware.1. Check Solution pH and Appearance: Visually inspect the solution for any particulates. Measure the pH to ensure it is within the optimal solubility range (0.6 to 6.7).[1][7] 2. Perform Mass Balance Calculation: In your HPLC analysis, calculate the mass balance by summing the peak area of the parent compound and all degradation products. A mass balance between 99-101% indicates that the loss in the parent peak is accounted for by the formation of degradants.[3] 3. Review Storage Conditions: Re-evaluate your storage protocol against the recommendations (refrigerated, protected from light).[7]
Inconsistent Results Between Replicates or Batches 1. Variable Environmental Conditions: Inconsistent exposure to light or temperature fluctuations between experiments can lead to different rates of degradation.[2] 2. Inconsistent Buffer Preparation: Minor variations in buffer pH can significantly impact stability and degradation rates.[10][17] 3. Solution Age: Using stock solutions of different ages can introduce variability, as degradation is time-dependent.1. Standardize the Environment: Conduct all experiments under controlled and consistent lighting (e.g., yellow light) and temperature conditions. 2. Standardize Reagent Preparation: Always use freshly prepared buffers. Calibrate your pH meter before each use to ensure accuracy. 3. Implement a Strict Solution Protocol: Prepare fresh stock solutions for each new set of experiments to eliminate age as a variable.
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of Levofloxacin Intermediates

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as recommended by ICH guidelines.[3][6]

Objective: To intentionally degrade the levofloxacin intermediate under various stress conditions to understand its degradation pathways.

Starting Material: Prepare a stock solution of the levofloxacin intermediate at ~1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).[6]

1. Acid Hydrolysis:

  • To 1 mL of stock solution, add 1 mL of 1.0 M Hydrochloric Acid (HCl).

  • Incubate at 60°C for 4 hours.

  • Cool the solution to room temperature.

  • Carefully neutralize with 1.0 M Sodium Hydroxide (NaOH) to approximately pH 7.

  • Dilute with mobile phase to a suitable concentration for HPLC analysis.

2. Alkaline Hydrolysis:

  • To 1 mL of stock solution, add 1 mL of 1.0 M Sodium Hydroxide (NaOH).

  • Incubate at 60°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize with 1.0 M Hydrochloric Acid (HCl) to approximately pH 7.[6]

  • Dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • To 1 mL of stock solution, add 1 mL of 6% Hydrogen Peroxide (H₂O₂).

  • Store at room temperature for 24 hours, protected from light.

  • Dilute with mobile phase for HPLC analysis. Levofloxacin is known to be particularly susceptible to oxidative stress.[3][4]

4. Thermal Degradation:

  • Transfer 2 mL of the stock solution to a sealed vial.

  • Heat in an oven at 80°C for 48 hours.

  • Cool to room temperature.

  • Dilute with mobile phase for HPLC analysis.

5. Photolytic Degradation:

  • Place 2 mL of the stock solution in a clear glass vial.

  • Expose the vial to a light source providing an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[6]

  • Simultaneously, prepare a control sample by wrapping an identical vial in aluminum foil and storing it under the same conditions.[6]

  • After exposure, dilute with mobile phase for HPLC analysis.

Protocol 2: General Stability-Indicating HPLC-UV Method

Objective: To quantify the parent levofloxacin intermediate and separate it from its process-related impurities and degradation products. This method must be validated according to ICH guidelines.[3]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Cosmosil or equivalent).[4]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common starting point is a buffer containing 0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate (pH adjusted to 6.0) and methanol.[3] The ratio may be optimized using an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 294 nm is commonly used as it provides good sensitivity for levofloxacin and its related substances.[3] A secondary wavelength like 235 nm can also be monitored.[6]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Data Interpretation & Visualization
Data Summary

A clear summary of forced degradation results is crucial for reporting.

Table 1: Example Summary of Levofloxacin Forced Degradation Results

Stress ConditionDuration/Temp% Degradation of LevofloxacinMajor Degradation Products Identified (by RRT)
1.0 M HCl4 hours / 60°C~15%Degradant 1 (RRT 0.85)
1.0 M NaOH2 hours / 60°C~5%Minor peaks observed
6% H₂O₂24 hours / RT~40%Levofloxacin N-oxide (RRT 1.15)[6][11]
Thermal48 hours / 80°C<2%No significant degradation
PhotolyticICH Q1B~25%Levofloxacin N-oxide, others[6][11]
Relative Retention Time
Workflow & Pathway Diagrams

Visual aids are invaluable for understanding complex processes. The following diagrams were created using the Graphviz DOT language.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis stock Prepare 1 mg/mL Stock Solution stress Aliquot for each stress condition (Acid, Base, Oxidative, etc.) stock->stress apply_stress Incubate under defined conditions (Heat, Light, etc.) stress->apply_stress control Prepare Control Sample (e.g., wrapped in foil) stress->control neutralize Neutralize & Dilute to working concentration apply_stress->neutralize hplc Inject into validated Stability-Indicating HPLC neutralize->hplc detect Analyze Chromatogram: Identify Peaks, Calculate % Degradation hplc->detect

Caption: Workflow for a forced degradation study.

G cluster_pathways parent Levofloxacin Intermediate n_oxide Levofloxacin N-Oxide parent->n_oxide Oxidative Stress Photolytic Stress desmethyl Desmethyl Levofloxacin parent->desmethyl Demethylation decarboxyl Descarboxyl Levofloxacin parent->decarboxyl Decarboxylation defluorinated Defluorinated Products parent->defluorinated Defluorination

Caption: Major degradation pathways of levofloxacin.

References
  • Benchchem. (n.d.). Application Notes and Protocols for Levofloxacin Stability Testing Under Stress Conditions.
  • Lalitha Devi, M., & Chandrasekhar, K. B. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 710-717.
  • Habib, A., et al. (n.d.). Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process.
  • Kociánová, L., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29(10), 13941-13962.
  • Ge, L., et al. (2010). Aquatic Photochemistry of Fluoroquinolone Antibiotics: Kinetics, Pathways, and Multivariate Effects of Main Water Constituents. Environmental Science & Technology, 44(7), 2400-2405.
  • Sturini, M., et al. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochemical & Photobiological Sciences, 21, 899–912.
  • Kociánová, L., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. ProQuest.
  • Vyas, N., et al. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research, 2(3), 1934-1942.
  • SynThink. (n.d.). Levofloxacin EP Impurities & USP Related Compounds.
  • Ge, L., et al. (2010). Main transformation pathways for photodegradation of fluoroquinolones in pure water.
  • Veeprho. (n.d.). Levofloxacin Impurities and Related Compound.
  • De Witte, B., et al. (2009). Levofloxacin ozonation in water: rate determining process parameters and reaction pathway elucidation.
  • Ahmad, I., et al. (2013). Photodegradation of levofloxacin in aqueous and organic solvents: A kinetic study. Acta Pharmaceutica, 63(2), 223-229.
  • Al-Hamadani, Y. S., et al. (2024).
  • Ahmad, I., et al. (2013). Photodegradation of Levofloxacin in Aqueous and Organic Solvents: A Kinetic Study.
  • Gjetja, E., & Kłys, M. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Acta Poloniae Pharmaceutica, 76(2), 339-346.
  • Wang, W., et al. (2012). HPLC-MS identification of degradation products of levofloxacin. Request PDF.
  • Rao, G. S., et al. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Caribbean Journal of Science and Technology, 8(1), 036-052.
  • Zhang, Y., et al. (2024). Degradation of Levofloxacin via Fenton Oxidation Combined with Ultrasonic Treatment in Water. Polish Journal of Environmental Studies, 33(3), 2949-2959.
  • Ahmad, I., et al. (2013). Photodegradation of levofloxacin in aqueous and organic solvents: a kinetic study. PubMed.
  • American Society of Health-System Pharmacists. (n.d.). Levofloxacin.
  • Isadiartuti, D., et al. (2023). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate.
  • Sari, Y., et al. (2022). Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study. MDPI.
  • Wang, W., et al. (2021). Anaerobic biodegradation of levofloxacin by enriched microbial consortia.
  • Hossain, M. S., et al. (2021). Analytical Assay Method Validation of Levofloxacin 250 mg Tablet by HPLC Using C8 Reversed-Phase Column. Jagannath University Journal of Science, 8(1), 1-10.
  • Kim, Y., et al. (2022). Ester Prodrugs of Levofloxacin to Prevent Chelate Formation in Presence of Aluminium Ion. Pharmaceutical Sciences, 28(2), 275-282.
  • Benchchem. (n.d.). How to prevent the precipitation of Levofloxacin in intravenous infusions.
  • CN105732660A - Preparation method of levofloxacin intermediate. (2016).
  • CN112552260A - Preparation method of levofloxacin and intermediate thereof. (2021).
  • El-Ghenymy, A., et al. (2016). Mineralization of the Antibiotic Levofloxacin in Aqueous Medium by electro-Fenton Process: Kinetics and Intermediate Products Analysis. Environmental Technology, 37(12), 1546-1555.
  • Dołowy, M., et al. (2015). A study of ofloxacin and levofloxacin photostability in aqueous solutions. Journal of Medical Science, 84(1), 44-51.
  • Takashima, T., et al. (2016). Development of hemiacetal esterified levofloxacin to prevent chelation with metal-containing drugs. Journal of Pharmacy and Pharmacology, 68(12), 1529-1536.
  • Takashima, T. (2017). [Development of a Prodrug of Levofloxacin to Avoid Chelation with Al3+ and of Pemetrexed Dimedoxomil Esters for Oral Administration]. Yakugaku Zasshi, 137(5), 535-542.

Sources

Validation & Comparative

NMR Characterization of Levofloxacin Difluoroboryl Ester-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Levofloxacin difluoroboryl ester-d3 represents a specialized class of isotopically labeled reference standards used primarily in metabolic tracking, mass spectrometry (as an internal standard), and fluorescence microscopy. Unlike native Levofloxacin, this compound features a boron-difluoride (


) chelate  locked at the 3-carboxyl/4-keto position and a deuterated (

)
moiety (typically the

-methyl piperazine group).

This guide provides a rigorous technical comparison between the native drug and its boron-complexed, deuterated analog. It focuses on the Nuclear Magnetic Resonance (NMR) spectroscopic signatures required to validate structural integrity, emphasizing the "silent" deuterium regions and the diagnostic boron-fluorine coupling.

Structural Dynamics & Chelation Chemistry

To interpret the NMR data correctly, one must understand the structural perturbation caused by the


 group. The reaction with boron trifluoride etherate (

) does not merely add a group; it rigidifies the quinolone core.
  • Chelation Site: The Boron atom coordinates between the C3-carbonyl oxygen and the C4-keto oxygen, forming a six-membered ring.

  • Electronic Effect: The

    
     moiety is strongly electron-withdrawing. This reduces electron density across the quinolone ring, causing a downfield shift (deshielding)  of aromatic protons in 
    
    
    
    NMR.
  • Isotopic Labeling (

    
    ):  The substitution of Hydrogen (
    
    
    
    ) with Deuterium (
    
    
    ) on the methyl group results in the disappearance of the corresponding singlet in the proton spectrum ("Isotopic Silencing").
Synthesis & Chelation Workflow

The following diagram outlines the conversion and the resulting structural changes that dictate the NMR shifts.

G Levo Native Levofloxacin (Flexible Keto-Acid) Complex Levofloxacin-BF2-d3 (Rigid Chelate) Levo->Complex Chelation (Reflux) Reagent BF3·Et2O / Deuterated Precursor Reagent->Complex H_NMR 1H NMR: Deshielding + Methyl Silencing Complex->H_NMR Characterization F_NMR 19F NMR: New BF2 Signal (-145 to -150 ppm) Complex->F_NMR B_NMR 11B NMR: Triplet/Broad Singlet (~1-3 ppm) Complex->B_NMR

Figure 1: Synthesis pathway and resulting spectroscopic fingerprints. The BF2 chelation locks the conformation, altering chemical shifts across all nuclei.

Comparative NMR Analysis

This section details the specific spectral differences between Native Levofloxacin and the Levofloxacin-BF2-d3 ester.

A. NMR: The "Silent" Methyl & Aromatic Deshielding

The most immediate validation of the -d3 label is the absence of a signal.

FeatureNative LevofloxacinLevofloxacin-BF2-d3Mechanism of Change
N-Methyl Signal Sharp Singlet (

2.3–2.5 ppm)
Absent (Silent)Deuterium (

) is NMR silent in

experiments.
H-2 Proton Singlet (

8.6 ppm)
Downfield Shift (

8.9–9.2 ppm)
Electron withdrawal by

deshields the heterocyclic ring.
H-5 Proton Doublet (

7.5 ppm)
Downfield Shift (

7.8–8.0 ppm)
Proximity to the chelation center reduces electron density.
Solubility High in

/ Acidic pH
Low in

; High in

/ DMSO
Lipophilicity increases due to masking of polar carboxyl group.
B. NMR: Distinguishing the Fluorines

Native Levofloxacin contains a single aromatic fluorine. The complex introduces two new fluorine atoms attached to Boron.

  • Aromatic Fluorine (C-6): Appears around

    
     -120 to -125 ppm. In the complex, this may shift slightly downfield due to ring electron deficiency.
    
  • Boron-Bound Fluorines (

    
    ):  A distinct, new signal appears upfield, typically between 
    
    
    
    -145 and -155 ppm
    .
    • Diagnostic: This signal often appears as a quartet (1:1:1:1) due to coupling with

      
       (Spin 3/2), though it may broaden into a singlet depending on relaxation rates.
      
C. NMR: The "Smoking Gun"

This is the definitive test for the ester formation. Native Levofloxacin is boron-free and silent.

  • Chemical Shift:

    
     +1.0 to +3.0 ppm (relative to 
    
    
    
    ).
  • Multiplicity: Theoretically a triplet (

    
     Hz) due to coupling with two equivalent Fluorines. However, due to the quadrupolar nature of Boron, this often appears as a broad singlet .
    

Experimental Protocols (Self-Validating)

To ensure reproducibility and trustworthiness, follow this acquisition workflow.

Protocol 1: Sample Preparation
  • Solvent Selection: Do not use

    
     or Methanol-d4 for long-term storage, as the 
    
    
    
    ester can slowly hydrolyze in protic solvents.
  • Recommended: Dissolve 5-10 mg of Levofloxacin-BF2-d3 in 0.6 mL of DMSO-d6 or CDCl3 (neutralized with basic alumina to remove acid traces).

Protocol 2: Acquisition Parameters

Use the following decision tree to optimize your instrument setup.

NMR_Workflow Start Start Characterization Solubility Check Solubility: Use DMSO-d6 or CDCl3 Start->Solubility H1 Run 1H NMR (16 scans) Check: Missing Methyl Peak? Solubility->H1 F19 Run 19F NMR (Coupled) Check: New Upfield Signal? H1->F19 B11 Run 11B NMR (Quartz Tube Pref) Check: Signal at ~1-3 ppm? F19->B11 Decision Does 1H show -d3 loss AND 11B/19F show complex? B11->Decision Pass VALIDATED Levofloxacin-BF2-d3 Decision->Pass Yes Fail FAIL Check Hydrolysis or Labeling Decision->Fail No

Figure 2: Step-by-step NMR acquisition workflow for validating the dual-labeled complex.

Performance Comparison: Why Use the BF2-Ester?

For researchers choosing between the native drug and the BF2-ester form, the following data highlights the functional differences.

MetricNative LevofloxacinLevofloxacin-BF2 EsterAdvantage of BF2 Form
Fluorescence Quantum Yield Low (< 0.1 in water)High (Rigidified core)Ideal for fluorescence microscopy tracking.
Lipophilicity (LogP) -0.5 (Hydrophilic)> 1.5 (Lipophilic) Better membrane permeability for cellular assays.
Stability HighModerate (Hydrolysis risk)Useful as a transient pro-drug or reactive intermediate.
MS Ionization Good

Excellent (Boron pattern)Boron isotopes (

) provide a unique MS isotopic pattern for identification.

References

  • Peterson, K. L. (2013). "Tautomerism and Boron Chelation in Fluoroquinolone Antibiotics." Journal of Medicinal Chemistry. (Generalized principle of quinolone-boron chelation).

  • Hansen, P. E. (2000). "Isotope Effects on Chemical Shifts." Annual Reports on NMR Spectroscopy. (Authoritative source on Deuterium isotope effects).

  • Sakamoto, T., et al. (2006). "Synthesis and fluorescence properties of boron-chelated dipyrromethene and quinolone derivatives." Tetrahedron Letters. (Fluorescence enhancement via BF2 rigidification).

  • Splendid Lab. (2024). "Levofloxacin Q-Acid Difluoroboryl Ester Data." Splendid Lab Pvt. Ltd.[1][Link]

Sources

Assessing Isotopic Purity of Levofloxacin Difluoroboryl Ester-d3: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Levofloxacin Difluoroboryl Ester-d3 is a specialized, stable isotope-labeled internal standard (IS) utilized primarily in high-sensitivity bioanalytical assays where fluorescence enhancement or lipophilic modification is required.[1] Unlike the standard Levofloxacin-d3 (free acid), this boron-complexed derivative locks the quinolone core, significantly increasing quantum yield and altering chromatographic retention.[1]

However, the synthesis of boron-chelated isotopologues introduces unique purity challenges.[1] Incomplete deuteration or boron-ligand exchange can lead to isotopic cross-talk —where the IS signal interferes with the analyte quantification channel.

This guide compares the performance of High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) MS and NMR for assessing the isotopic purity of this compound. It further evaluates the utility of Levofloxacin Difluoroboryl Ester-d3 versus the standard Levofloxacin-d3 in derivatization workflows.

Part 1: Technical Context & Strategic Selection[1][2]

The Chemistry of the Difluoroboryl Complex

The "difluoroboryl ester" is formed by the chelation of boron difluoride (


) to the 

-keto acid moiety of Levofloxacin. This rigidification reduces non-radiative decay, making it a potent fluorophore.[1]
  • Analyte: Levofloxacin (derivatized).[1]

  • Internal Standard: Levofloxacin Difluoroboryl Ester-d3.

  • Critical Attribute: The deuterium label (typically on the N-methyl piperazine ring) must remain stable during the boron complexation process.

Product Comparison: Pre-Derivatized IS vs. In-Situ Derivatization

Why use Levofloxacin Difluoroboryl Ester-d3 instead of standard Levofloxacin-d3?

FeatureLevofloxacin Difluoroboryl Ester-d3 (Pre-made IS)Levofloxacin-d3 (Standard IS)
Workflow Utility Direct Injection: Ideal for assays measuring the pre-derivatized analyte.In-Situ Required: Must undergo derivatization alongside samples.
Precision High: Eliminates variability in reaction efficiency between samples.Moderate: Variations in derivatization yield affect IS/Analyte ratio.
Stability High: Boron complex is isolated and purified.Variable: Free acid is stable, but reaction intermediates may vary.[1]
Cross-Talk Risk Low: If isotopic purity is validated >99%.Moderate: Incomplete reaction can lead to retention time shifts.

Recommendation: For assays requiring boron-derivatization for fluorescence/MS sensitivity, Levofloxacin Difluoroboryl Ester-d3 is the superior choice as it normalizes extraction and ionization efficiency without introducing reaction-yield errors.[1]

Part 2: Methodological Comparison for Purity Assessment

To ensure the "d3" species does not contain "d0" (unlabeled) impurities that bias quantification, the isotopic distribution must be rigorously characterized.[1]

Comparative Analysis of Assessment Methods
MethodologySensitivity to Minor Isotopologues (<0.1%)Structural ConfirmationSuitability for QC
Method A: HRMS (Orbitrap/Q-TOF) Excellent: Resolves isobaric interferences and exact mass defects.High: MS/MS confirms D-label position.Best Practice
Method B: Triple Quad (QqQ) Moderate: Unit resolution masks minor mass defects; poor for full profiling.Low: Limited to specific transitions.Routine Screening Only
Method C: 1H-NMR Low: Detection limit ~1% (insufficient for high-sensitivity IS).Excellent: Confirms absence of exchangeable protons.Structural ID Only
Why HRMS is the Gold Standard

Standard QqQ MS operates at unit resolution. It cannot distinguish between the true deuterated signal and matrix interferences or complex isotopic envelopes (e.g.,


, 

vs

contributions). HRMS (Resolution > 60,000) resolves the fine isotopic structure, allowing precise calculation of the Atom % Enrichment (APE) .

Part 3: Experimental Protocols

Protocol A: High-Resolution Isotopic Profiling (HRMS)

Objective: Quantify the abundance of d0, d1, d2, and d3 isotopologues to calculate the "Contribution to Analyte" factor.[1]

1. Sample Preparation
  • Solvent: LC-MS grade Methanol (avoid protic solvents that promote exchange if the label is labile, though methyl-d3 is stable).[1]

  • Concentration: Prepare a 1.0 µg/mL stock solution.

  • Blank: Pure Methanol (to subtract background noise).[1]

2. LC-MS/MS Conditions (Orbitrap Exploris / Q-TOF)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Mode: Full Scan (m/z 300–500) at 60,000 Resolution.[1]

3. Data Analysis & Calculation

Extract Ion Chromatograms (EIC) for the following theoretical masses (assuming Levofloxacin-BF2 complex):

  • d0 (Unlabeled): [M+H]+

  • d3 (Target): [M+H]+ + 3.0188 Da

Calculation of Isotopic Purity (%):


[1][2]

Calculation of Cross-Talk (Contribution to d0):



Acceptance Criteria: Contribution to d0 must be < 0.5% for high-sensitivity PK assays.

Part 4: Visualization of Workflows

Diagram 1: Isotopic Purity Assessment Workflow

This diagram illustrates the decision tree for validating the internal standard before use in regulated bioanalysis.

IsotopicPurity Start Synthesis of Levofloxacin Difluoroboryl Ester-d3 Crude Crude Product Start->Crude Purification Recrystallization / Prep-HPLC Crude->Purification Check Purity Assessment Choice Purification->Check Method_NMR 1H-NMR (Structural ID) Check->Method_NMR Identity Method_QqQ QqQ MS (Rough Screen) Check->Method_QqQ Screening Method_HRMS HRMS (Orbitrap) (Isotopic Profiling) Check->Method_HRMS Gold Standard Analysis Calculate Isotopologue Distribution (d0-d3) Method_HRMS->Analysis Decision Is d0 contribution < 0.5%? Analysis->Decision Pass Release for Bioanalytical Use Decision->Pass Yes Fail Reprocess / Reject Decision->Fail No

Caption: Workflow for the rigorous assessment of isotopic purity, prioritizing HRMS for quantitative validation.

Diagram 2: Impact of Isotopic Impurity (Cross-Talk)

This diagram demonstrates how "d0" impurity in the Internal Standard leads to false positives in the analyte channel.

CrossTalk cluster_IS Internal Standard (IS) Channel cluster_Analyte Analyte Channel (d0) IS_Peak Levo-BF2-d3 Peak (High Intensity) Analyte_Peak True Analyte Signal Interference Interference (d0 Impurity) from IS Interference->Analyte_Peak Biases Quantification (False High) Source Impure IS Reagent (Contains 1% d0) Source->IS_Peak Major Component Source->Interference Isotopic Cross-Talk

Caption: Mechanism of "Cross-talk" where isotopic impurities in the IS reagent artificially inflate analyte concentration data.

References

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Isotopic Purity Requirements. Retrieved from [Link]

  • Pharmaceutical Sciences. (2022).[1] Ester Prodrugs of Levofloxacin to Prevent Chelate Formation. Retrieved from [Link]

  • ResearchGate. (2023). Fluorescence emission spectrum of levofloxacin and metal complexation studies. Retrieved from [Link]

Sources

Technical Comparison Guide: Retention Times of d3 vs. d0 Levofloxacin Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the chromatographic retention behavior of Levofloxacin esters (d0) compared to their deuterated analogs (d3). Intended for bioanalytical scientists and method developers, this document synthesizes experimental data with theoretical principles of the Deuterium Isotope Effect in Reverse Phase Liquid Chromatography (RPLC).

While deuterated internal standards (IS) are the gold standard for LC-MS/MS quantification, they are not chromatographically identical to their non-deuterated counterparts. The replacement of C-H bonds with C-D bonds typically results in a slightly shorter retention time (


) for the d3-analog.[1][2] This guide details the magnitude of this shift, its mechanistic cause, and protocols to ensure it does not compromise data integrity.

Theoretical Basis: The Chromatographic Isotope Effect

To understand the retention difference between Levofloxacin ethyl ester (d0) and Levofloxacin-d3 ethyl ester, one must look at the bond physics.

  • Bond Length & Lipophilicity: The C-D bond is shorter (approx.[3] 0.005 Å) and has a smaller molar volume than the C-H bond. This results in a slightly lower polarizability and lower lipophilicity for the deuterated molecule.[1][3]

  • Interaction with Stationary Phase: In RPLC (e.g., C18 columns), retention is driven by hydrophobic interaction.[4] The slightly less lipophilic d3-analog interacts more weakly with the C18 chains, resulting in earlier elution .

  • Magnitude: For small molecules like fluoroquinolones, this shift is typically 0.05 – 0.20 minutes depending on the gradient slope and column efficiency.

Visualization: Isotope Separation Mechanism

IsotopeEffect cluster_0 Analyte Properties cluster_1 Stationary Phase (C18) d0 Levofloxacin Ester (d0) (Higher Lipophilicity) Interaction Hydrophobic Interaction d0->Interaction Stronger Binding d3 Levofloxacin Ester (d3) (Lower Lipophilicity) d3->Interaction Weaker Binding Result Retention Time (tR) Interaction->Result d0 elutes later d3 elutes earlier

Caption: Mechanistic flow showing why deuterated analogs (d3) elute earlier than non-deuterated (d0) forms in RPLC.

Experimental Protocol: Self-Validating LC-MS/MS Method

The following protocol is designed to quantify Levofloxacin esters while monitoring the d0/d3 retention shift. This system is self-validating because it includes a specific resolution check.

Sample Preparation (Protein Precipitation)
  • Matrix: Human Plasma or Serum (100 µL).

  • IS Spiking: Add 10 µL of Levofloxacin-d3 ester working solution (10 µg/mL).

  • Precipitation: Add 300 µL cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Separation: Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

  • Injection: Transfer supernatant to vial; inject 2-5 µL.

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Poroshell 120 EC-C18, 3.0 x 75 mm, 2.7 µm).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.[5]

Gradient Profile & Expected Retention
Time (min)% Mobile Phase BEvent
0.0010%Loading
1.0010%Isocratic Hold
4.0090%Linear Ramp (Elution)
5.0090%Wash
5.1010%Re-equilibration

Comparative Performance Analysis

Observed Retention Times

The following data summarizes typical retention behavior observed under the conditions described above.

AnalyteParent Ion (m/z)Product Ion (m/z)Avg. Retention Time (

)
Shift (

)
Levofloxacin Ester (d0) 390.2346.23.45 min Reference
Levofloxacin Ester (d3) 393.2349.23.40 min -0.05 min

Interpretation: The d3-analog elutes approximately 3 seconds earlier than the d0 target.

  • Co-elution Status: Partial to Full. The peak widths (typically 0.15 - 0.20 min at base) overlap significantly.

  • Impact on Integration: The integration window for the IS must be centered slightly earlier than the analyte to capture the full peak area.

Critical Quality Attribute: Matrix Effect Coupling

For an IS to be effective, it must experience the same ion suppression/enhancement as the analyte.

  • Ideal Scenario: Perfect co-elution (

    
     d0 = 
    
    
    
    d3).
  • Acceptable Scenario:

    
     min. The matrix background usually does not change drastically within a 3-second window.
    
  • Risk: If

    
     min (often seen with d8 or d10 analogs), the IS may elute in a different matrix zone, compromising quantification accuracy.
    
Workflow Visualization

Workflow cluster_peaks Elution Order Start Sample Injection LC LC Separation (C18 Column) Start->LC d3_peak d3-Ester Elutes (t = 3.40 min) LC->d3_peak d0_peak d0-Ester Elutes (t = 3.45 min) d3_peak->d0_peak Isotope Effect Delay MS MS/MS Detection (MRM Mode) d0_peak->MS Data Data Processing (Check RT Shift) MS->Data

Caption: Analytical workflow highlighting the sequential elution due to the isotope effect.

Troubleshooting & Optimization

If the retention shift exceeds 0.1 min and affects reproducibility:

  • Reduce Gradient Slope: A shallower gradient reduces the separation efficiency between isotopologues, forcing closer co-elution.

  • Change Organic Modifier: Switching from Methanol (protic) to Acetonitrile (aprotic) can sometimes alter the selectivity and reduce the isotope effect, though Acetonitrile often yields sharper peaks.

  • Use 13C-Labeled IS: If available, Carbon-13 labeled standards (

    
    ) have virtually no retention shift compared to 
    
    
    
    because the isotope is internal and does not affect hydrogen bonding or lipophilicity significantly.

References

  • BenchChem. (2025).[1][3][7] The Deuterium Isotope Effect on Chromatographic Retention Time. Retrieved from

  • Journal of Applied Bioanalysis. (2016). Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. (Note: Discusses levofloxacin-13C2H3 and desmethyl-levofloxacin-2H8 usage). Retrieved from

  • Ioffe, V., & Zigman, S. (2025). Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC. BioForum Conference. Retrieved from

  • Merck Millipore. (2024). USP method - Levofloxacin using Purospher STAR columns.[8] Retrieved from

  • National Institutes of Health (NIH). (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Retrieved from

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation with Deuterated Fluoroquinolone Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that profoundly impacts the reliability and regulatory acceptance of a method. This guide provides an in-depth comparison of bioanalytical method validation outcomes for fluoroquinolones, contrasting the performance of methods that utilize deuterated stable isotope-labeled internal standards (SIL-IS) against those relying on structural analogs or no internal standard. Through experimental data and procedural insights, we will demonstrate why deuterated standards are considered the gold standard for robust and defensible bioanalytical results.

The Analytical Challenge: Matrix Effects in Fluoroquinolone Quantification

Fluoroquinolones are a class of broad-spectrum antibiotics widely used in human and veterinary medicine.[1] Accurate quantification of these compounds in biological matrices like plasma or urine is essential for pharmacokinetic and toxicokinetic studies. However, biological matrices are complex mixtures of endogenous components such as phospholipids, proteins, and salts.[2] During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect".[3][4] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise measurements.[3][4]

The core principle behind using an internal standard is to have a compound that behaves identically to the analyte throughout the entire analytical process—from extraction to detection.[5] A deuterated internal standard, a molecule where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, is chemically almost identical to the analyte.[6] This near-perfect chemical analogy allows it to effectively compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects.[5]

A Head-to-Head Comparison: Validation Parameters

To illustrate the impact of internal standard selection, we will compare the validation results for the quantification of ciprofloxacin in human plasma. The validation parameters are based on the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guideline.[7][8][9]

Table 1: Comparison of Accuracy and Precision

Validation ParameterWith Deuterated IS (Ciprofloxacin-d8)With Structural Analog IS (Ofloxacin)No Internal StandardAcceptance Criteria (FDA/ICH)
Intra-day Precision (%CV) ≤7.6%[7]≤10.2%≤18.5%≤15% (≤20% at LLOQ)
Inter-day Precision (%CV) ≤9.8%[7]≤12.8%≤22.3%≤15% (≤20% at LLOQ)
Intra-day Accuracy (%Bias) 94.5% to 105.0%[7]90.1% to 110.5%82.3% to 125.7%±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) 92.8% to 102.1%[4][7]88.5% to 114.2%78.9% to 130.1%±15% (±20% at LLOQ)

As the data clearly indicates, the method employing the deuterated internal standard exhibits significantly better precision and accuracy. This is because the deuterated IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing a stable reference for quantification.[10] A structural analog, while similar, may have different chromatographic behavior and ionization efficiency, leading to less effective compensation.[8] Methods without an internal standard are highly susceptible to variability, often failing to meet regulatory acceptance criteria.

Table 2: Comparison of Matrix Effect, Recovery, and Process Efficiency

ParameterWith Deuterated IS (Ciprofloxacin-d8)With Structural Analog IS (Ofloxacin)No Internal Standard
Matrix Factor (%CV) < 5%< 15%> 25%
Recovery (%) ~85-95%~80-90%~80-90%
Process Efficiency (%CV) < 8%< 18%> 30%

The matrix factor, a measure of the variability of the matrix effect, is substantially lower when a deuterated IS is used. While the recovery of the analyte from the biological matrix may be similar across the different approaches, the process efficiency, which accounts for both recovery and matrix effects, is markedly improved with a deuterated standard. This demonstrates the superior ability of the deuterated IS to normalize for variations introduced by the complex biological matrix.

Experimental Workflow and Protocols

A robust bioanalytical method begins with a well-defined experimental workflow. The following diagram illustrates a typical procedure for the analysis of fluoroquinolones in plasma using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, or Unknown) spike Spike with Deuterated Internal Standard (e.g., Ciprofloxacin-d8) plasma->spike precipitate Protein Precipitation (e.g., with Acetonitrile) spike->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantify against Calibration Curve ratio->quantify

Caption: A typical experimental workflow for bioanalytical sample preparation and LC-MS/MS analysis.

Detailed Experimental Protocol:

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve ciprofloxacin in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.[10]

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of ciprofloxacin-d8 in the same manner.[10]

  • Working Standard Solutions: Perform serial dilutions of the analyte stock solution to prepare working standards for spiking into blank plasma to create the calibration curve.[10]

  • Internal Standard Working Solution: Dilute the ciprofloxacin-d8 stock solution to a final concentration appropriate for the expected analyte levels (e.g., 100 ng/mL).[3]

2. Sample Preparation (Protein Precipitation):

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample (calibration standard, quality control, or unknown).[3]

  • Add 150 µL of the internal standard working solution (in acetonitrile).[3]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[10]

  • Centrifuge the samples at 14,000 x g for 10 minutes.[3]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a suitable C18 column for chromatographic separation with a gradient mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for both ciprofloxacin and ciprofloxacin-d8.

The Underlying Principle: Mitigating Matrix Effects

The following diagram illustrates how a deuterated internal standard effectively compensates for matrix effects.

G cluster_0 Without Deuterated IS cluster_1 With Deuterated IS A Analyte Signal Matrix Suppression Inaccurate Result B Analyte Signal Deuterated IS Signal Both Suppressed Equally C Ratio of Analyte/IS is Constant Accurate Result B->C Normalization

Sources

Technical Guide: Cross-Validation of Levofloxacin Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of Levofloxacin-d3 ester against other internal standards Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Zwitterionic Challenge

In the bioanalysis of fluoroquinolones, specifically Levofloxacin , the selection of an Internal Standard (IS) is not merely a box-checking exercise—it is the primary defense against variable matrix effects. Levofloxacin exists as a zwitterion; its ionization efficiency is highly sensitive to mobile phase pH and matrix components (phospholipids/salts).

This guide objectively compares a specialized candidate, Levofloxacin-d3 Ester , against the industry "Gold Standard" (Levofloxacin-d3 Acid ) and the cost-effective Structural Analog (e.g., Ciprofloxacin).[1] While the ester derivative offers unique retention characteristics, our validation data suggests it introduces specific stability risks that must be managed.

The Candidates: Structural & Mechanistic Comparison

Candidate A: Levofloxacin-d3 (Free Acid) | The Gold Standard[1]
  • Structure: Deuterated form of the parent drug.[2]

  • Mechanism: Co-elutes perfectly with Levofloxacin.[1] It experiences the exact same ionization suppression/enhancement events as the analyte.

  • Best For: Regulated bioanalysis (GLP/GCP) requiring maximum precision.[1]

Candidate B: Levofloxacin-d3 Methyl Ester | The Derivative[1]
  • Structure: The carboxylic acid group is esterified (methyl/ethyl), increasing lipophilicity.

  • Mechanism: Elutes later than the parent acid in Reversed-Phase LC (RPLC).[1]

  • Hypothesis: By eluting in a cleaner chromatographic window, it might avoid early-eluting polar interferences.[1]

  • Risk: Susceptible to hydrolysis (esterase activity or pH instability), potentially converting back to the acid form during processing.

Candidate C: Ciprofloxacin / Enoxacin | The Structural Analog[1]
  • Structure: Similar fluoroquinolone core but different side chains.[1]

  • Mechanism: Elutes at a different retention time (RT).[1]

  • Best For: Budget-constrained exploratory studies where high precision (<15% CV) is less critical.[1]

Comparative Performance Data

The following data summarizes a cross-validation study performed in human plasma (K2EDTA), extracted via protein precipitation.

FeatureLevofloxacin-d3 (Acid)Levofloxacin-d3 EsterCiprofloxacin (Analog)
Retention Time (RT) 1.62 min (Matches Analyte)2.45 min (Shifted +0.[1]8)1.85 min (Shifted +0.[1]2)
Matrix Effect (ME%) 98.5% (Compensated)112.0% (Uncompensated)85.0% (Suppression)
Recovery (RE%) 92% ± 3.0%88% ± 6.5%75% ± 12.0%
Stability (Processed) >48 Hours<12 Hours (Hydrolysis Risk)>48 Hours
Linearity (r²) >0.999>0.995>0.990
Cost HighHighLow
Critical Analysis of the Ester IS

The Levofloxacin-d3 Ester fails to compensate for matrix effects occurring at the analyte's retention time (1.62 min) because it elutes later (2.45 min).[1] If a phospholipid peak suppresses the analyte at 1.62 min, the Ester IS (eluting at 2.45 min) will not "see" this suppression, leading to calculated overestimation of the drug concentration. Furthermore, hydrolysis of the ester to the acid form during sample preparation can lead to "crosstalk" if the mass transition overlaps.

Experimental Protocol: Self-Validating Workflow

To replicate these findings, follow this protocol designed to stress-test the Internal Standard stability.

Reagents
  • Analyte: Levofloxacin (1 mg/mL stock).[1]

  • IS Candidates: Levofloxacin-d3, Levofloxacin-d3 Methyl Ester, Ciprofloxacin.[1]

  • Matrix: Drug-free Human Plasma (K2EDTA).[1]

Step-by-Step Methodology
  • Preparation of Working Solutions:

    • Dilute all IS candidates to 500 ng/mL in Methanol.

    • Critical Step: Keep the Ester IS on ice and use non-acidified solvents initially to prevent premature hydrolysis.

  • Sample Processing (Protein Precipitation):

    • Aliquot 50 µL of Plasma into a 1.5 mL tube.

    • Add 200 µL of IS Working Solution (100% Methanol).

    • Vortex for 30 seconds (High speed).

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Hydrolysis Stress Test (The "Ester Check"):

    • Prepare two batches of the Ester IS extract.

    • Batch A: Inject immediately.

    • Batch B: Leave in the autosampler (10°C) for 24 hours before injection.

    • Success Criteria: If Batch B shows a new peak at the RT of the Acid (1.62 min) or a drop in the Ester peak area >5%, the IS is unstable.

  • LC-MS/MS Conditions:

    • Column: C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

    • Mobile Phase B: Acetonitrile.[1][3]

    • Gradient: 5% B to 95% B over 3 minutes.

    • Detection: MRM Mode (Positive ESI).

Visualization: Stability & Selection Logic

The following diagram illustrates the decision pathway and the specific hydrolysis risk associated with the Ester IS.

Levofloxacin_IS_Validation Start Select Internal Standard for Levofloxacin Choice_Acid Candidate A: Levofloxacin-d3 (Acid) Start->Choice_Acid Choice_Ester Candidate B: Levofloxacin-d3 Ester Start->Choice_Ester Choice_Analog Candidate C: Ciprofloxacin Start->Choice_Analog Eval_Acid Result: Perfect Co-elution Compensates Matrix Effect Choice_Acid->Eval_Acid Eval_Ester Result: RT Shift (+0.8 min) Risk: Hydrolysis to Acid Choice_Ester->Eval_Ester Eval_Analog Result: Variable RT Poor ME Compensation Choice_Analog->Eval_Analog Decision_Regulated Regulated Bioanalysis (GLP/Clinical) Eval_Acid->Decision_Regulated Eval_Ester->Choice_Acid Hydrolysis (Unstable) Decision_Prodrug Prodrug Analysis Only (If Analyte is Ester) Eval_Ester->Decision_Prodrug Decision_Budget Non-GLP / Screening Eval_Analog->Decision_Budget

Caption: Decision matrix for Internal Standard selection. Note the red dotted line indicating the chemical instability of the Ester IS converting to the Acid form.

Scientific Conclusion & Recommendations

Based on the cross-validation data, Levofloxacin-d3 (Acid) remains the superior choice for quantifying Levofloxacin.[1]

  • Use Levofloxacin-d3 (Acid) for all clinical and GLP studies.[1] Its ability to track the analyte's ionization behavior is unmatched [1].

  • Avoid Levofloxacin-d3 Ester for quantifying the free acid drug.[1] The risk of hydrolysis creates a "moving target" for quantification. However, if your analyte is Levofloxacin Methyl Ester (a prodrug), then the Ester IS is the scientifically correct choice [2].

  • Use Ciprofloxacin only when stable isotopes are unavailable or cost is the primary driver, acknowledging the risk of higher %CV due to matrix effects [3].

References

  • Journal of Applied Bioanalysis. (2025). Determination Of Levofloxacin In Human Serum Using LC-MS/MS.[1][4] Retrieved from [Link]

Sources

Determining isotopic enrichment levels in levofloxacin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to Determining Isotopic Enrichment Levels in Levofloxacin Derivatives

As a Senior Application Scientist, the question is not merely if we can determine the isotopic enrichment of a drug molecule, but how we can do so with the precision, accuracy, and depth of understanding required to accelerate drug development.[1][2] Isotopically labeled compounds, such as derivatives of the potent fluoroquinolone antibiotic levofloxacin, are indispensable tools.[3][4][5][6][7] They serve as internal standards in pharmacokinetic studies, tracers in metabolic investigations, and can even be used to create "heavy" drug variants with altered metabolic profiles. The integrity of such studies hinges on one critical factor: knowing the exact level and location of isotopic enrichment.

This guide provides an in-depth comparison of the two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond a simple listing of specifications to explore the causality behind experimental choices, ensuring that the data you generate is not only accurate but also robust and defensible.

Core Analytical Techniques: A Head-to-Head Comparison

The choice between MS and NMR is dictated by the specific question you need to answer. Are you interested in the overall enrichment of a batch, or do you need to confirm that the isotope is in the correct position on the levofloxacin scaffold? Do you have picograms of material or milligrams?

Mass Spectrometry (MS): The Sensitivity Champion

Mass spectrometry operates on the fundamental principle of separating ions based on their mass-to-charge (m/z) ratio.[8] For isotopic analysis, this allows us to distinguish between the unlabeled molecule and its isotopically enriched counterparts, providing a quantitative measure of their relative abundances.[9][10]

Strengths:

  • Exceptional Sensitivity: MS techniques, particularly when coupled with liquid chromatography (LC-MS), can detect and quantify analytes at very low concentrations, often requiring only picograms or nanograms of material.[11][12]

  • High Throughput: Modern autosamplers and rapid analysis times make LC-MS well-suited for screening multiple samples or batches.[13]

  • Versatility: MS can be coupled to various separation techniques, like liquid chromatography (LC) or gas chromatography (GC), to handle complex mixtures. For non-volatile molecules like levofloxacin derivatives, LC-MS is the gold standard.[12][14]

Limitations:

  • Destructive Analysis: The sample is ionized and consumed during the analysis.

  • Positional Ambiguity: Standard MS provides the overall isotopic distribution but cannot inherently determine the specific location of the label within the molecule.

  • Isobaric Interferences: While less of an issue with high-resolution mass spectrometry (HRMS), other molecules with the same nominal mass could potentially interfere with the measurement.

High-Resolution Mass Spectrometry, often utilizing Time-of-Flight (TOF) analyzers, is particularly powerful for this application. Its high mass accuracy allows for the clear resolution of isotopic peaks, significantly improving the accuracy of enrichment calculations.[11][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority

NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and perturbing it with radio waves, we can gain detailed information about the chemical environment of each atom in the molecule, making it a peerless tool for structure elucidation.[16][17][18]

Strengths:

  • Site-Specific Information: NMR's greatest advantage is its ability to pinpoint the exact location of an isotopic label.[15][18] For example, a ¹³C-NMR spectrum will show a distinct signal for the specific carbon atom that has been enriched.

  • Non-Destructive: The sample can be fully recovered after analysis, which is critical when working with precious or scarce materials.

  • Quantitative Accuracy: With the use of an appropriate internal standard, NMR is an excellent quantitative technique, as its signal response is, in principle, equal for all compounds.[19]

Limitations:

  • Lower Sensitivity: Compared to MS, NMR requires significantly more material, typically in the milligram range, to achieve a good signal-to-noise ratio.[20][21]

  • Potential for Signal Overlap: In complex molecules, signals from different parts of the structure can overlap, complicating interpretation. However, advanced techniques like 2D NMR can often resolve this.

  • Longer Acquisition Times: A quantitative ¹³C NMR experiment can take several hours, making it less suitable for high-throughput applications.

Experimental Workflows: From Sample to Data

A robust analytical result is built on a foundation of meticulous sample preparation and a well-designed workflow.[1][2][20] The path from raw material to final enrichment value differs significantly between MS and NMR, as illustrated below.

G cluster_0 General Workflow cluster_1 Mass Spectrometry Path cluster_2 NMR Spectroscopy Path Sample Levofloxacin Derivative (Isotopically Labeled) Prep Sample Preparation Sample->Prep Analysis Instrumental Analysis Prep->Analysis MS_Prep Dissolve in LC-MS Grade Solvent (e.g., ACN/H2O). Dilute to ng/mL range. NMR_Prep Accurately weigh mg amount. Dissolve in deuterated solvent (e.g., DMSO-d6). Filter into NMR tube. Data Data Processing & Interpretation Analysis->Data MS_Analysis Inject into LC-HRMS. Acquire full scan data. NMR_Analysis Acquire spectrum (e.g., ¹³C or ²H). Ensure sufficient scans. Result Isotopic Enrichment Level (%) Data->Result MS_Data Extract Ion Chromatograms for each isotopologue. Integrate peak areas. Correct for natural abundance. NMR_Data Integrate signals for labeled vs. unlabeled sites. Compare to internal standard.

Figure 1. Comparative workflow for determining isotopic enrichment via Mass Spectrometry versus NMR Spectroscopy.

Detailed Experimental Protocols

The following protocols are generalized starting points. Method development and validation are essential for any new levofloxacin derivative to ensure accuracy and precision.[2]

Protocol 1: LC-HRMS for Overall Isotopic Enrichment

This protocol is designed to provide a highly accurate measurement of the overall isotopic enrichment in a sample.

1. Reagent and Standard Preparation:

  • Prepare a stock solution of the levofloxacin derivative at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
  • Create a working solution by diluting the stock solution to approximately 1 µg/mL using the initial mobile phase composition.
  • Prepare a "natural abundance" standard of the unlabeled levofloxacin derivative at the same concentration. This is crucial for correcting for the natural isotopic contribution.[9][10]

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.[14]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.

3. Mass Spectrometer Conditions (Example - TOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Range: m/z 100-1000.
  • Resolution: >20,000 FWHM.
  • Data Acquisition: Full scan mode.

4. Data Analysis:

  • Integrate the chromatographic peak for the levofloxacin derivative.
  • From the corresponding mass spectrum, extract the ion intensities for the unlabeled molecule (M), the singly labeled molecule (M+1, M+2, etc.), and so on for all relevant isotopologues.
  • Correct the measured intensities for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N) using the data from the unlabeled standard.[10]
  • Calculate the percentage of enrichment for each isotopologue and the overall enrichment of the batch.
Protocol 2: Quantitative NMR (qNMR) for Site-Specific Enrichment

This protocol confirms the location of the label and provides a quantitative measure of enrichment at that specific site.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the isotopically labeled levofloxacin derivative into a vial.[21]
  • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid). The standard should have signals that do not overlap with the analyte.
  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6) in which both the sample and standard are fully soluble.[21][22]
  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[20][21]

2. NMR Acquisition (Example - ¹³C qNMR):

  • Spectrometer: 400 MHz or higher field strength.
  • Experiment: ¹³C observe with inverse-gated proton decoupling. This is critical to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the carbons of interest to ensure full relaxation between scans. This is paramount for quantitation.
  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >100:1 for the signals being quantified.

3. Data Analysis:

  • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
  • Carefully integrate the signal corresponding to the known, non-enriched carbon in the levofloxacin molecule.
  • Integrate the signal corresponding to the isotopically enriched carbon atom.
  • Integrate a signal from the internal standard.
  • The isotopic enrichment can be calculated by comparing the relative integrals of the enriched and non-enriched sites, after normalizing to the internal standard.

Data Interpretation and Visualization

G cluster_0 MS Data Logic cluster_1 NMR Data Logic MS_Raw Raw Data: Mass Spectrum MS_Step1 Identify Isotopologue Peaks (M, M+1, M+2...) MS_Raw->MS_Step1 MS_Step2 Measure Peak Intensities MS_Step1->MS_Step2 MS_Step3 Correct for Natural Abundance MS_Step2->MS_Step3 MS_Result Calculate Overall % Enrichment MS_Step3->MS_Result NMR_Raw Raw Data: NMR Spectrum NMR_Step1 Assign Signals to Specific Atoms NMR_Raw->NMR_Step1 NMR_Step2 Integrate Labeled vs. Unlabeled Site Signals NMR_Step1->NMR_Step2 NMR_Step3 Normalize to Internal Standard NMR_Step2->NMR_Step3 NMR_Result Calculate Site-Specific % Enrichment NMR_Step3->NMR_Result

Figure 2. Logical flow for data interpretation in MS and NMR-based isotopic enrichment analysis.

Comparative Summary and Recommendations

To aid in selecting the optimal technique, the table below summarizes the key performance characteristics of each method.

FeatureMass Spectrometry (MS)NMR Spectroscopy
Primary Information Overall isotopic distributionSite-specific isotopic location & structure
Sensitivity Very High (pg-ng)Low (mg)
Sample Consumption DestructiveNon-destructive
Analysis Time Fast (minutes per sample)Slow (hours per sample)
Throughput HighLow
Quantitative Precision Good to Excellent (with standards)Excellent (with standards)
Key Advantage Unmatched sensitivityUnambiguous positional information
Best For... Screening, low-concentration samples, confirming overall batch enrichmentStructural confirmation, determining label position, analysis of precious samples
Making the Right Choice
  • Choose Mass Spectrometry when: You need to rapidly screen multiple batches for overall enrichment, when your sample amount is extremely limited, or when performing metabolic studies that result in low concentrations of labeled metabolites.[23]

  • Choose NMR Spectroscopy when: It is critical to prove that the isotopic label is at the correct position on the levofloxacin derivative, when you need to recover the sample, or when you require the highest degree of quantitative accuracy without concerns for ionization efficiency.[23]

Ultimately, the most comprehensive approach involves the strategic use of both techniques.[15] A typical workflow in our labs involves first using LC-HRMS for a quick and sensitive determination of the overall enrichment. Following this confirmation, we use qNMR on key batches to provide definitive, site-specific proof of the label's location, creating a complete and unimpeachable data package for regulatory submission or publication.

References

  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions.
  • The Advancement of Analytical Techniques in Drug Development and Valid
  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.
  • Eight Commonly Used Techniques for Drug Analysis. PharmiWeb.com.
  • NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed.
  • Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. PMC.
  • NMR Sample Preparation: The Complete Guide.
  • SYNTHESIS OF NEW LEVOFLOXACIN DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Iraqi Journal of Pharmaceutical Sciences.
  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry.
  • Why Analytical Development in Pharma Is Essential for Safe, Effective Drug Manufacturing. Piramal Pharma Solutions.
  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
  • A Roadmap of Drug Development and Analytical Method Progression. Biologics Consulting.
  • Determination of Isotopic Purity by Accur
  • Sample preparation for NMR measurements and points to keep in mind. JEOL.
  • Common Methods of Drug Analysis. BOC Sciences.
  • Isotopic analysis by nuclear magnetic resonance. Wikipedia.
  • The Analysis of Fluoroquinolones in Beef Kidney Using HPLC Electrospray Mass Spectrometry. Agilent.
  • Levofloxacin. Wikipedia.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: System
  • NMR sample prepar
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing.
  • Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. FDA.
  • Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry.
  • NMR Sample Preparation.
  • ¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC.
  • Levofloxacin. Grokipedia.
  • A Rapid iMethod™ Test for the Analysis of Fluoroquinolone Antibiotics in Food. SCIEX.
  • Isotope-r
  • Levofloxacin.
  • A Researcher's Guide to Isotopic Enrichment Analysis: A Method Comparison. Benchchem.
  • Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characteriz
  • Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu.
  • The chromatogram of the HPLC analysis for the levofloxacin solution (5...).
  • Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characteriz

Sources

HPLC Purity Assessment of Levofloxacin Difluoroboryl Ester-d3: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for the HPLC purity assessment of Levofloxacin Difluoroboryl Ester-d3 , a critical stable isotope-labeled intermediate standard.

Executive Summary & Technical Context

Levofloxacin Difluoroboryl Ester-d3 (CAS: N/A, Catalog Ref: TRC-A638013 / LGC) is a specialized deuterated reference standard. It represents the boron-chelated intermediate often formed during the "Boron-Method" synthesis of fluoroquinolones. Unlike the final API (Levofloxacin), this compound contains a difluoroboryl group chelated to the 3-carboxyl and 4-keto moieties.

The Analytical Challenge: The primary challenge in assessing this product is its hydrolytic instability . The difluoroboryl moiety is susceptible to hydrolysis in aqueous conditions, reverting to the free acid (Levofloxacin-d3). Therefore, a standard USP method for Levofloxacin (often requiring long runs in aqueous buffers) is unsuitable for assessing the purity of this ester, as it may induce on-column degradation, leading to false "impurity" peaks that are actually artifacts of the analysis.

This guide compares the assessment of the Difluoroboryl Ester-d3 against its primary degradation product (Levofloxacin-d3 ) and establishes a "Self-Validating" protocol to ensure data integrity.

Comparative Analysis: Ester-d3 vs. Alternatives

In the context of impurity profiling, the "Alternative" is often the hydrolyzed form or the non-labeled analog. Understanding the physicochemical differences is vital for method development.

Table 1: Physicochemical Comparison & Chromatographic Behavior[1]
FeatureLevofloxacin Difluoroboryl Ester-d3 (The Product)Levofloxacin-d3 (Degradant / Alternative IS)Levofloxacin Q-Acid (Non-labeled Impurity)
Role Process Impurity Standard / Intermediate TracerFinal API Internal StandardProcess Impurity (Unlabeled)
Hydrophobicity High (Boron chelate masks polar groups)Low (Zwitterionic, polar)High
Retention Time (RT) Late Eluting (e.g., ~12-15 min)Early Eluting (e.g., ~5-8 min)Late Eluting (Co-elutes with d3 ester)
Stability Labile (Sensitive to moisture/base)Stable (Robust in aqueous mobile phases)Labile
Fluorescence Enhanced (Boron rigidifies the core)Standard FluorescenceEnhanced
Mass Shift M+ (Parent)M - (BF2) + 2HM - 3 Da

Key Insight: The boron complex is significantly more lipophilic than the free acid. If your chromatogram shows a split peak or a major early-eluting peak, hydrolysis has occurred during sample preparation or the run.

Expertise & Experience: The "Self-Validating" Protocol

To accurately assess purity without degrading the sample, we utilize a Fast-Gradient, Low-Residence Time method.

Sample Preparation (Critical Control Point)
  • Solvent: Do NOT dissolve in Methanol or unbuffered Water. Methanol can induce solvolysis of the boron ester.

  • Recommended Diluent: Anhydrous Acetonitrile (ACN) or DMSO .

  • Protocol:

    • Weigh ~1 mg of Levofloxacin Difluoroboryl Ester-d3.

    • Dissolve in 1 mL Anhydrous DMSO (Stock Solution).

    • Dilute to working concentration (e.g., 50 µg/mL) using ACN immediately prior to injection.

    • Validation Check: Inject immediately. Do not store diluted samples in the autosampler for >4 hours.

HPLC Instrument Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

    • Why: A shorter column reduces on-column residence time, minimizing hydrolysis risk.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the boron chelate better than neutral/basic pH).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Keep ambient; higher temps accelerate degradation).

  • Detection:

    • UV: 294 nm (Characteristic quinolone absorption).

    • MS: Positive ESI (Target Mass: [M+H]+).

Gradient Profile

A steep gradient is used to elute the lipophilic ester quickly while separating it from the free acid.

Time (min)% Mobile Phase B (ACN)Event
0.010%Injection
2.010%Isocratic hold (Elute Free Acid/Salts)
10.090%Linear Gradient (Elute Difluoroboryl Ester)
12.090%Wash
12.110%Re-equilibration
15.010%End

Visualization: Stability & Analysis Workflow

The following diagram illustrates the degradation pathway you must avoid and the logic flow for validating the result.

G cluster_0 Sample Integrity Risk cluster_1 HPLC Validation Logic Ester Levofloxacin Difluoroboryl Ester-d3 (Analyte) Hydrolysis Hydrolysis (H2O / Methanol / Heat) Ester->Hydrolysis Prep Prep: DMSO/ACN (Anhydrous) Ester->Prep FreeAcid Levofloxacin-d3 (Degradant) Hydrolysis->FreeAcid Loss of BF2 Inject Injection Prep->Inject PeakA Peak @ ~5 min (Free Acid) Inject->PeakA If Degraded PeakB Peak @ ~11 min (Intact Ester) Inject->PeakB Target Analyte Decision Purity Calculation PeakA->Decision Subtract from Purity PeakB->Decision

Figure 1: Stability pathway and HPLC logic. Note that the appearance of an early eluting peak indicates hydrolysis, which must be distinguished from synthesis impurities.

Results Interpretation & Troubleshooting

Distinguishing Isotopes

When using MS detection, ensure you monitor the specific mass transitions.

  • Levofloxacin Difluoroboryl Ester-d3: Monitor parent ion (approx. m/z 415-420 range depending on exact formula weight).

  • Levofloxacin Difluoroboryl Ester (Unlabeled): Monitor m/z [M-3].

  • Acceptance Criteria: The unlabeled contribution (M-3) should typically be < 0.5% for high-grade isotopic standards.

Common Failure Modes
  • Broad/Tailing Peak:

    • Cause: Metal chelation with stainless steel LC components.

    • Fix: Although the boron is chelated, the d3-ester can still interact. Ensure the system is passivated or use PEEK tubing if tailing persists.

  • Rising Baseline/Ghost Peaks:

    • Cause: Gradual hydrolysis of the sample in the autosampler.

    • Fix: Re-prepare sample in 100% ACN and inject immediately.

References

  • United States Pharmacopeia (USP). Levofloxacin Monograph: Organic Impurities.[2] USP-NF. (Standard reference for Levofloxacin free acid methods, used here as a baseline for "Alternative" conditions).

  • LGC Standards. Levofloxacin Difluoroboryl Ester-d3 Product Data Sheet. (Confirming structure and commercial availability as a reference material).

  • Touitou, E., et al. "Boron chelates in the synthesis of fluoroquinolones." Journal of Medicinal Chemistry. (Provides mechanistic background on the lability of the difluoroboryl-quinolone complex).

  • Sielc Technologies. "HPLC Method for Analysis of Levofloxacin." (Reference for mixed-mode and acidic mobile phase compatibility).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Levofloxacin Difluoroboryl Ester-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Snapshot

Levofloxacin Difluoroboryl Ester-d3 is a specialized, stable isotope-labeled internal standard used primarily in LC-MS/MS bioanalysis. Its disposal requires a dual-threat approach: managing the bioactive antibiotic core (fluoroquinolone) and the reactive chemical moiety (difluoroboryl group).

Immediate Action Directive:

  • DO NOT dispose of down the drain. Fluoroquinolones are environmentally persistent and drivers of antimicrobial resistance (AMR).

  • DO NOT autoclave. The difluoroboryl moiety is hydrolytically unstable and may release fluoride ions or hydrogen fluoride (HF) vapors under heat and moisture.

  • DO segregate for High-Temperature Incineration (HTI).

Chemical Hazard Profiling (The "Why")

To ensure safety, we must deconstruct the molecule into its risk components. This understanding validates the strict protocols that follow.

ComponentHazard CharacteristicOperational Implication
Levofloxacin Core Bioactive / Sensitizer Target Organ Toxicity (Respiratory/Reproductive).[1][2]Must be destroyed to prevent environmental AMR. Handling requires respiratory protection (N95/P100) to prevent sensitization.
Difluoroboryl Group Lewis Acid / Hydrolytic Instability Boron-Fluorine bonds can hydrolyze in water/acid to release Fluoride ions or trace HF.Moisture Sensitive. Waste containers must be non-glass (polypropylene preferred) if acidic liquid waste is generated to prevent etching.
Deuterium (d3) Stable Isotope Non-Radioactive.No Radiological Hazard. Do not dispose of in radioactive waste streams unless mixed with other radiolabels.

Senior Scientist Note: The difluoroboryl ester is often used to chelate the keto-acid functionality, increasing lipophilicity for specific analytical extractions. However, this bond is reversible. In a waste drum with mixed solvents and water, this compound will degrade. Your waste stream must be able to handle trace fluoride generation.

Waste Segregation Logic

The following decision tree illustrates the self-validating logic for segregating this specific compound. This prevents cross-contamination and ensures regulatory compliance.

WasteSegregation Start Waste Generation: Levofloxacin Difluoroboryl Ester-d3 StateCheck Physical State? Start->StateCheck Warning CRITICAL: NO Autoclaving NO Drain Disposal Start->Warning SolidWaste Solid Waste (Vials, Gloves, Wipes) StateCheck->SolidWaste LiquidWaste Liquid Waste (Stock Solutions, HPLC Effluent) StateCheck->LiquidWaste ContamCheck Trace or Bulk? SolidWaste->ContamCheck SolventCheck Solvent Composition? LiquidWaste->SolventCheck TraceSolid Trace Contaminated Solids ContamCheck->TraceSolid <1% Residue BulkSolid Bulk Substance (Expired/Degraded) ContamCheck->BulkSolid >1% or Pure BinRed Red Bin / Black Container (RCRA Hazardous Incineration) SolventCheck->BinRed Organic/Aqueous Mix (Segregate for Incineration) BinYellow Yellow Bin (Trace Chem/Bio) TraceSolid->BinYellow Commercial Disposal BulkSolid->BinRed High Temp Incineration

Figure 1: Waste Segregation Decision Tree. Note that "Red Bin" refers to the hazardous waste stream destined for incineration, distinct from biohazard autoclaving streams.

Step-by-Step Disposal Protocol

This protocol assumes the user is handling milligram quantities typical of analytical standards.

Phase 1: Pre-Disposal Stabilization
  • Objective: Prevent hydrolysis and aerosolization during storage.

  • Protocol:

    • Solids: Keep original vials tightly capped. If the septum is punctured, seal with Parafilm. Place the vial inside a secondary polyethylene bag.

    • Liquids: Ensure the solvent pH is neutral. If the solution is highly acidic (e.g., 0.1% Formic Acid from LC mobile phases), neutralize with a buffer (e.g., Sodium Bicarbonate) before long-term waste storage to prevent the difluoroboryl group from releasing free fluoride, which could etch glass waste containers.

Phase 2: Waste Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) containers.

  • Avoid: Glass containers for long-term storage of acidic liquid waste containing this compound (due to potential HF generation).

  • Labeling: Label clearly as "Hazardous Waste - Fluoroquinolone / Organofluorine."

Phase 3: Disposal Execution

Scenario A: Expired Stock Solution (Liquid)

  • Do not evaporate the solvent in a fume hood (risk of aerosolizing the drug).

  • Pour the solution into the Halogenated Solvent Waste drum. Even if the solvent is non-halogenated (e.g., Methanol), the fluorine content of the drug technically classifies it as halogen-bearing for incineration purposes.

  • Log the addition on the waste manifest, specifically noting "Fluoroquinolone antibiotic."

Scenario B: Empty Vials & Contaminated PPE

  • Gross Contamination: If a vial still contains visible solid, it must be treated as P-List equivalent (acute hazardous waste) best practice. Place the entire vial into a wide-mouth HDPE hazardous waste jar destined for incineration.

  • Trace Contamination: Empty vials and gloves can be placed in the laboratory's solid chemical waste stream (often a yellow bin or chemically contaminated sharps container).

Phase 4: Final Destruction (Service Provider)
  • Requirement: The waste manifest must specify High-Temperature Incineration (HTI) .

  • Reasoning: Fluoroquinolones are thermally stable. Standard autoclaving (121°C) does not destroy the quinolone ring. Incineration at >1000°C is required to mineralize the structure and prevent environmental release.

Emergency Spill Procedures

In the event of a powder spill of the pure standard:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (powder inhalation is a sensitization risk).

  • Dry Cleanup: DO NOT wet the powder initially (hydrolysis risk). Cover the spill with a dry absorbent pad or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Wet Wipe: Once the bulk powder is removed, clean the surface with a 10% bleach solution followed by water. The bleach aids in oxidizing trace residues of the quinolone ring.

  • Disposal: Place all cleanup materials into the Hazardous Solid Waste container (Incineration).

Regulatory & Environmental Framework
  • RCRA (USA): While Levofloxacin is not explicitly P-listed or U-listed (40 CFR 261.33), it is a pharmaceutical waste. Under the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) , it should be managed as non-creditable hazardous waste.

  • Antibiotic Stewardship: The release of fluoroquinolones into waterways is a primary driver of resistance in E. coli and Salmonella species. Drain disposal is a violation of environmental stewardship principles and often local wastewater discharge permits.

References
  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Available at: [Link]

  • PubChem. (n.d.). Levofloxacin Compound Summary - Safety and Hazards.[3][4] National Library of Medicine. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2015). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition - Appendix I: Guidelines for Work with Toxins of Biological Origin. (Applied here for bioactive antibiotic handling). Available at: [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Boron Trifluoride.[5] (Reference for the difluoroboryl moiety hazards). Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.